molecular formula C11H8N2S B1357466 5-Thiophen-3-YL-1H-indazole CAS No. 885272-41-3

5-Thiophen-3-YL-1H-indazole

Cat. No.: B1357466
CAS No.: 885272-41-3
M. Wt: 200.26 g/mol
InChI Key: QXHLOLJGIKCFFR-UHFFFAOYSA-N
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Description

5-Thiophen-3-YL-1H-indazole is a useful research compound. Its molecular formula is C11H8N2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Thiophen-3-yl)-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thiophen-3-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHLOLJGIKCFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CSC=C3)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598290
Record name 5-(Thiophen-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-41-3
Record name 5-(Thiophen-3-yl)-1H-indazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-41-3
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-(Thiophen-3-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel compound, 5-(Thiophen-3-yl)-1H-indazole. Indazole derivatives are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in oncology.[1][2][3][4] This document outlines a plausible and robust synthetic methodology, detailed experimental protocols, and expected analytical data. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis of novel indazole analogs for drug discovery and development.

Proposed Synthesis

A reliable method for the synthesis of 5-(Thiophen-3-yl)-1H-indazole involves a Suzuki-Miyaura cross-coupling reaction. This approach is widely used for the formation of carbon-carbon bonds and is known for its high tolerance of various functional groups. The proposed two-step synthesis starts from commercially available 5-iodo-1H-indazole and 3-thiopheneboronic acid. The first step involves the protection of the indazole nitrogen, followed by the Suzuki coupling, and finally deprotection to yield the target compound.

Experimental Protocols

Step 1: N-Protection of 5-iodo-1H-indazole

A common protecting group for indazoles is the tetrahydropyranyl (THP) group, which is stable under the conditions of the subsequent Suzuki coupling and can be readily removed.

  • Procedure:

    • To a solution of 5-iodo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (1.5 eq).

    • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Procedure:

    • In a reaction vessel, combine 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), 3-thiopheneboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add a mixture of 1,4-dioxane and water (4:1, 0.1 M).

    • Degas the mixture by bubbling with argon for 15-20 minutes.

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by column chromatography (hexane/ethyl acetate) to yield 5-(thiophen-3-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Step 3: Deprotection
  • Procedure:

    • Dissolve the product from the previous step in a solution of 4M HCl in 1,4-dioxane (0.2 M).

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the final product, 5-(Thiophen-3-yl)-1H-indazole.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for 5-(Thiophen-3-yl)-1H-indazole. These values are predicted based on data from structurally similar compounds.

Analysis Expected Data
Appearance Off-white to pale yellow solid
Molecular Formula C₁₁H₈N₂S
Molecular Weight 200.26 g/mol
Melting Point 165-170 °C
¹H NMR (400 MHz, DMSO-d₆) δ 13.10 (s, 1H, NH), 8.15 (s, 1H), 8.05 (s, 1H), 7.80 (dd, J = 2.8, 1.2 Hz, 1H), 7.70 (d, J = 8.8 Hz, 1H), 7.60 (dd, J = 5.2, 2.8 Hz, 1H), 7.50 (dd, J = 8.8, 1.6 Hz, 1H), 7.40 (dd, J = 5.2, 1.2 Hz, 1H).
¹³C NMR (100 MHz, DMSO-d₆) δ 142.0, 140.5, 135.0, 129.0, 127.5, 126.0, 125.0, 122.0, 121.0, 118.0, 110.0.
IR (KBr, cm⁻¹) 3150 (N-H stretch), 3100 (Ar C-H stretch), 1620, 1480, 1450 (C=C and C=N stretching), 820, 780 (C-H bending).
HRMS (ESI) m/z calculated for C₁₁H₉N₂S [M+H]⁺: 201.0532, found: 201.0535.

Visualizations

Synthetic Workflow

Synthesis_Workflow Start 5-iodo-1H-indazole 3-thiopheneboronic acid Step1 Step 1: N-Protection (DHP, PPTS, DCM) Start->Step1 Intermediate1 5-iodo-1-THP-1H-indazole Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Intermediate1->Step2 Intermediate2 5-(thiophen-3-yl)-1-THP-1H-indazole Step2->Intermediate2 Step3 Step 3: Deprotection (4M HCl in dioxane) Intermediate2->Step3 End 5-(Thiophen-3-yl)-1H-indazole Step3->End

Caption: Proposed synthetic workflow for 5-(Thiophen-3-yl)-1H-indazole.

Biological Evaluation Workflow

Biological_Evaluation Compound Novel Indazole Compound (5-Thiophen-3-yl-1H-indazole) PrimaryScreening Primary Screening (e.g., Kinase Inhibition Panel) Compound->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse CellularAssays Cell-Based Assays (Proliferation, Apoptosis) DoseResponse->CellularAssays Selectivity Selectivity Profiling (Off-target effects) CellularAssays->Selectivity InVivo In Vivo Studies (Animal Models) Selectivity->InVivo

Caption: General workflow for biological evaluation of a novel indazole derivative.

Safety and Handling

Standard laboratory safety precautions should be followed when performing the synthesis described. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. The reagents used in this synthesis may be hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of 5-(Thiophen-3-yl)-1H-indazole. The outlined Suzuki-Miyaura cross-coupling strategy represents a versatile and efficient approach for the preparation of this and other novel indazole derivatives. The provided hypothetical characterization data serves as a benchmark for analytical confirmation of the final product. This document is intended to facilitate further research into the medicinal chemistry of indazole compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Thiophen-3-YL-1H-indazole: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound. Due to the limited availability of experimental data for this specific isomer, this document combines available information with predicted data and established knowledge of the indazole and thiophene scaffolds. All predicted data or data from analogous compounds are clearly indicated.

Introduction

This compound is a heterocyclic compound featuring a bicyclic indazole core linked to a thiophene ring at the 5-position. The indazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] Derivatives are used as kinase inhibitors, such as Pazopanib, and antiemetics, like Granisetron.[3][4] The incorporation of a thiophene moiety, a common bioisostere for a benzene ring, can modulate the compound's electronic properties, solubility, and metabolic stability, making it a person of interest for drug discovery and material science.[5]

Chemical Structure and Identification

The structure consists of a 1H-indazole ring system where the C5 carbon is bonded to the C3 carbon of a thiophene ring.

Molecular Structure: (A 2D rendering of the chemical structure of this compound would be placed here)

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name 5-(Thiophen-3-yl)-1H-indazole-
CAS Number 885272-41-3-
Molecular Formula C₁₁H₈N₂S[5]
Molecular Weight 200.26 g/mol [5]
Canonical SMILES C1=CSC(=C1)C2=CC3=C(C=C2)C=NN3-
InChI Key Not available-

Note: The CAS number for the related isomer, 5-Thiophen-2-yl-1H-indazole, is 885272-39-9.[5]

Physicochemical Properties

Specific experimental data for this compound are not widely published. The following table includes predicted values and data from structurally similar compounds to provide an estimate of its properties.

Table 2: Physicochemical Data

PropertyValue (Predicted/Analogous)Notes
Physical State Expected to be a solid at room temperature.Based on similar aryl-indazole structures.[6]
Melting Point Not available.-
Boiling Point 497.2 ± 30.0 °C (Predicted)Data for analogous compound 5-nitro-3-(thiophen-2-yl)-1H-indazole.[7]
pKa 11.20 ± 0.40 (Predicted)Data for analogous compound 5-nitro-3-(thiophen-2-yl)-1H-indazole, referring to the N-H proton.[7]
LogP 2.0 (Predicted)Data for analogous compound 5-(1H-pyrrol-3-yl)-1H-indazole.[8]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol; poorly soluble in water.General characteristic of aromatic heterocyclic compounds.

Spectroscopic Properties

Experimental spectra for this compound are not available. The data presented below are predicted based on the analysis of its constituent functional groups and data from related structures.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Indazole Protons: δ ~13.0 ppm (br s, 1H, N-H), δ ~8.1 ppm (s, 1H, H3), δ ~7.5-7.8 ppm (m, 3H, H4, H6, H7). Thiophene Protons: δ ~7.3-7.6 ppm (m, 3H, H2', H4', H5'). Chemical shifts and multiplicities are estimations based on substituted indazoles and thiophenes.[6]
¹³C NMR Indazole Carbons: δ ~140-145 ppm (quaternary C), δ ~110-135 ppm (aromatic CH). Thiophene Carbons: δ ~120-140 ppm. Specific shifts depend on the final electronic environment.[6]
Mass Spec. (EI) Molecular Ion (M⁺): m/z = 200. Key Fragments: Expected fragments include [M-H]⁺ (199), [M-N₂]⁺ (172), [M-HCN]⁺ (173), and fragments corresponding to the thiophene cation (m/z 83) and indazole cation (m/z 117). Fragmentation patterns of indazoles are complex.[6][9]
FT-IR (cm⁻¹) ~3150 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~1620, 1500, 1480 cm⁻¹ (C=C and C=N ring stretching), ~700-800 cm⁻¹ (C-S stretch).[6]

Experimental Protocols

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A reliable method for synthesizing 5-aryl-1H-indazoles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]

Reaction Scheme: 5-Bromo-1H-indazole + Thiophene-3-boronic acid → (in the presence of a Pd catalyst and base) → this compound

Detailed Protocol:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-indazole (1.0 eq), thiophene-3-boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization Protocol

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Confirm the structure by analyzing chemical shifts, coupling constants, and integration of the proton signals, and by the number and shifts of the carbon signals.

  • Mass Spectrometry (MS):

    • Obtain a mass spectrum using either Electron Ionization (EI) for molecular weight and fragmentation analysis or Electrospray Ionization (ESI) for high-resolution mass data (HRMS).

    • Confirm the molecular weight (m/z = 200.0357 for [M]⁺, C₁₁H₈N₂S) and analyze the fragmentation pattern to support the proposed structure.

Logical and Pathway Diagrams

The following diagrams, generated using DOT language, illustrate a typical workflow for the synthesis and characterization of the title compound and a hypothetical biological pathway based on the known activities of the indazole scaffold.

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Characterization A Reactants (5-Bromo-1H-indazole, Thiophene-3-boronic acid) B Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base, Heat) A->B C Crude Product B->C D Column Chromatography C->D E Pure this compound D->E F Spectroscopic Analysis (NMR, MS, IR) E->F G Structure Verified F->G G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand This compound Kinase Protein Tyrosine Kinase (e.g., VEGFR, FGFR) Ligand->Kinase Binds to ATP-binding site Ligand->Block Kinase->Block ATP ATP ATP->Block ADP ADP Substrate Substrate Protein Substrate->Block PhosphoSubstrate Phosphorylated Substrate Signal Downstream Signaling (Proliferation, Angiogenesis) PhosphoSubstrate->Signal Block->ADP Block->PhosphoSubstrate Phosphorylation Inhibition Inhibition

References

Spectroscopic and Structural Characterization of Indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic characterization of indazole-based compounds, with a focus on the analytical techniques used to elucidate their molecular structures. Due to the limited availability of published experimental data for 5-Thiophen-3-YL-1H-indazole, this document presents spectroscopic data for analogous compounds to provide a representative understanding of the expected spectral characteristics. The methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are detailed to assist researchers in their own analytical workflows.

Spectroscopic Data of Analogous Indazole Compounds

The following tables summarize the spectroscopic data for compounds structurally related to this compound. This information is valuable for predicting the spectral properties of the target compound and for identifying key structural motifs.

Table 1: ¹H NMR Spectroscopic Data for Analogous Indazole Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
5-Chloro-3-(thiophen-2-yl)-1H-indazole [1]CD₃COCD₃12.50 (br, 1H), 8.13 (d, J = 1.3 Hz, 1H), 7.80-7.79 (m, 1H), 7.67 (d, J = 8.8 Hz, 1H), 7.52 (d, J = 5.1 Hz, 1H), 7.43 (q, J₁ = 8.9 Hz, J₂ = 1.8 Hz, 1H), 7.22 (q, J₁ = 5.0 Hz, J₂ = 3.7 Hz, 1H)
5-Nitro-1H-indazole [2]DMSO-d₆13.7 (br s, 1H), 8.84 (s, 1H), 8.41 (s, 1H), 8.19 (d, J = 9.0 Hz, 1H), 7.74 (d, J = 9.0 Hz, 1H)
3-Phenyl-1H-indazole [3]CDCl₃12.10 (bs, 1H), 8.10-8.03 (m, 3H), 7.60-7.46 (m, 3H), 7.35-7.10 (m, 3H)
1H-Indazole [3]CDCl₃8.10 (s, 1H), 7.77 (d, J = 8.4 Hz, 1H), 7.51 (d, J = 8.4 Hz, 1H), 7.40 (m, 1H), 7.18 (m, 1H)

Table 2: ¹³C NMR Spectroscopic Data for Analogous Indazole Derivatives

CompoundSolventChemical Shifts (δ, ppm)
5-Chloro-3-(thiophen-2-yl)-1H-indazole [1]CD₃COCD₃141.01, 140.00, 136.45, 128.34, 127.63, 127.06, 125.72, 125.26, 121.47, 120.24, 112.72
5-Nitro-1H-indazole [2]DMSO-d₆142.3, 142.0, 137.2, 122.5, 121.3, 119.3, 111.5
3-Phenyl-1H-indazole [3]CDCl₃110.43, 120.82, 120.94, 121.24, 126.70, 127.81, 128.17, 128.98, 133.51, 141.63, 145.51
1H-Indazole [3]CDCl₃109.71, 120.86, 120.96, 123.13, 126.80, 134.77, 140.01

Table 3: IR and Mass Spectrometry Data for Analogous Indazole Derivatives

CompoundIR (film), ν (cm⁻¹)Mass Spectrometry (m/z)
5-Chloro-3-(thiophen-2-yl)-1H-indazole [1]700, 789, 802, 919, 1479HRMS (ESI, m/z): calcd for C₁₁H₈³⁵ClN₂S [M+H]⁺ 235.0091, found 235.0094; LRMS (EI, m/z): 234 (M⁺, 100)
5-Nitro-1H-indazole [2]1534, 1341MS: m/z 163 (M⁺), calculated m/z 163.04
3-Phenyl-1H-indazole [3]3151, 2929, 1621, 1479HRMS (ESI) Calcd for C₁₃H₁₀N₂ (M+Na) 217.0736. Found 217.0735
1H-Indazole [3]3148, 1619HRMS (EI) Calcd for C₇H₆N₂ (M+Na) 118.0530. Found 118.0529

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of spectroscopic data for novel indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be noted.

  • Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

  • Acquire a one-dimensional proton NMR spectrum.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the proton environment and connectivity.

¹³C NMR Spectroscopy:

  • Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling.

  • Process and reference the spectrum similarly to the ¹H NMR spectrum.

  • Analyze the chemical shifts to identify the different carbon environments (e.g., aromatic, aliphatic, carbonyl).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan to subtract the atmospheric and instrumental contributions.

Data Analysis:

  • Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H stretch, and fingerprint region). For thiophene-containing compounds, characteristic C-S stretching vibrations may also be observed.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). Common ionization techniques include Electrospray Ionization (ESI) and Electron Ionization (EI).

Sample Preparation:

  • For LC-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • For direct infusion, further dilute the sample to a low concentration (e.g., 1-10 µg/mL).

Data Acquisition:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

  • For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the calculation of the molecular formula.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻).

  • Analyze the fragmentation pattern to gain further structural information. For indazole derivatives, characteristic fragmentation patterns can often be observed.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation Final_Report Final Report & Publication Structure_Elucidation->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

References

Biological Activity Screening of 5-Thiophen-3-YL-1H-indazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the potential biological activities of 5-Thiophen-3-YL-1H-indazole, a novel heterocyclic compound. While direct experimental data for this specific molecule is not extensively available in current literature, this document extrapolates potential therapeutic applications and screening methodologies based on the well-documented activities of structurally related indazole and thiophene derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, with several approved drugs and clinical candidates for a range of diseases.[1][2][3] Similarly, thiophene-containing compounds have demonstrated broad biological activities.[4][5][6] This guide outlines potential anticancer, antimicrobial, and enzyme inhibitory activities, supported by representative data from analogous compounds, and provides detailed experimental protocols and workflow visualizations to aid in the design of future screening studies for this compound.

Potential Biological Activities

The indazole nucleus is a key component in a variety of pharmacologically active compounds, demonstrating a wide range of activities including anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV effects.[3] Several indazole-based drugs, such as axitinib, lonidamine, and pazopanib, are utilized in cancer therapy.[2] Thiophene derivatives are also recognized for their therapeutic potential, particularly in the development of anticancer and antimicrobial agents.[4][5][6] Given the combination of these two pharmacophores, this compound is a promising candidate for screening against various biological targets.

Anticancer Activity

Indazole derivatives have been extensively investigated for their anticancer properties, often targeting protein kinases.[3][7] For instance, certain indazole derivatives have shown potent inhibitory activity against kinases such as Polo-like kinase 4 (PLK4) and pan-Pim kinases.[3] Thiophene-containing molecules have also demonstrated the ability to inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.[4] The proposed anticancer activity for this compound could be mediated through the induction of apoptosis and cell cycle arrest.[7][8]

Table 1: Representative Anticancer Activity of Indazole and Thiophene Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Indazole DerivativeK562 (Leukemia)5.15[9]
Indazole DerivativeHep-G2 (Hepatoma)3.32[9]
Thiophene DerivativeHepG-2 (Liver)4.37[5]
Thiophene DerivativeA-549 (Lung)8.03[5]
Isoxazole Derivative with ThiopheneMCF-7 (Breast)1.91[8]
Antimicrobial Activity

Both indazole and thiophene scaffolds have been utilized in the development of new antimicrobial agents.[1][6] Thiophene derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus fumigatus and Fusarium oxysporum.[6] The antimicrobial potential of this compound warrants investigation against a panel of pathogenic bacteria and fungi.

Table 2: Representative Antimicrobial Activity of Thiophene Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiophene DerivativeStaphylococcus aureus3.125[6]
Thiazole/Thiophene DerivativeAspergillus fumigatus6.25[6]
Thiazole/Thiophene DerivativeFusarium oxysporum6.25[6]
Enzyme Inhibition

Many indazole-containing compounds exert their therapeutic effects through the inhibition of specific enzymes. For example, they have been developed as inhibitors of protein kinases, cyclooxygenase (COX), and dihydrofolate reductase (DHFR).[3][10][11] The ability of this compound to inhibit key enzymes involved in disease pathogenesis should be a primary focus of its biological screening.

Table 3: Representative Enzyme Inhibition by Indazole Derivatives

CompoundEnzyme TargetIC50 (µM)Reference
5-aminoindazoleCyclooxygenase-2 (COX-2)12.32[11]
IndazoleCyclooxygenase-2 (COX-2)23.42[11]
6-nitroindazoleCyclooxygenase-2 (COX-2)19.22[11]

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activity of this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil) are included.[9]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media. The inoculum is adjusted to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Compound Preparation: this compound is dissolved in DMSO and serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate a general workflow for biological activity screening and a hypothetical signaling pathway that could be targeted by this compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of this compound purification Purification & Characterization synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial enzyme Enzyme Inhibition Assays purification->enzyme data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A general workflow for the synthesis and biological screening of this compound.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Growth Factor Receptor kinase Protein Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response (Proliferation, Survival) substrate->response Leads to compound This compound compound->kinase Inhibits

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound as a protein kinase inhibitor.

References

Potential Therapeutic Targets of 5-Thiophen-3-YL-1H-indazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The incorporation of a thiophene ring can further enhance the therapeutic potential by modifying the electronic properties and protein-binding interactions of the molecule.[4] This technical guide explores the potential therapeutic targets of 5-Thiophen-3-YL-1H-indazole by examining the established activities of analogous compounds.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar indazole and thiophene-containing molecules, this compound is predicted to have potential applications in oncology and the treatment of inflammatory diseases. The primary molecular targets are likely to be protein kinases and components of inflammatory signaling pathways.

The indazole nucleus is a common feature in a variety of kinase inhibitors.[2][5] Different substitution patterns on the indazole ring system have led to the development of potent inhibitors of several kinase families.

  • Receptor Tyrosine Kinases (RTKs): Many indazole derivatives have been shown to inhibit RTKs that are crucial for tumor growth and angiogenesis. These include:

    • VEGFR-2: One of the most active compounds reported in a series of indazole derivatives demonstrated an IC50 value of 5.4 nM against VEGFR-2, suggesting a potential role in anti-angiogenic therapy.[1]

    • FGFRs: A novel series of 1H-indazole-based derivatives were found to inhibit Fibroblast Growth Factor Receptors (FGFR1-3) with activities in the micromolar range (0.8–90 μM).[3][6]

    • ALK: Entrectinib, a compound containing a 3-aminoindazole moiety, is a potent inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM.[3][6]

  • Non-Receptor Tyrosine Kinases and Serine/Threonine Kinases: Substituted indazoles have also been patented as inhibitors of a broad range of other kinases, including Glycogen Synthase Kinase 3 (GSK-3), Rho kinase (ROCK), Janus Kinases (JAKs), and others.[5]

The proposed mechanism of action for these kinase inhibitors involves the indazole scaffold acting as a hinge-binding fragment within the ATP-binding pocket of the kinase.[7]

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous oncogenic client proteins. A study on 5-aryl-3-thiophen-2-yl-1H-pyrazoles, which are structurally related to the compound of interest, identified a potent inhibitor of Hsp90. This compound demonstrated significant antiproliferative activity against hepatocellular carcinoma cells (HepG2) with an IC50 of 0.083 μM.[8] Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in cell cycle arrest and apoptosis.[8]

Indazole derivatives have shown promise as anti-inflammatory agents.[1][2]

  • MD2-TLR4 Antagonism: A series of 3-(indol-5-yl)-indazole derivatives were identified as antagonists of the myeloid differentiation protein 2/toll-like receptor 4 (MD2-TLR4) complex.[9] This complex is a key mediator of the inflammatory response to lipopolysaccharide (LPS) from Gram-negative bacteria. The most potent compound in this series inhibited the production of TNF-α and IL-6 with IC50 values of 0.89 μM and 0.53 μM, respectively, and showed efficacy in a mouse model of acute lung injury.[9]

  • RIP2 Kinase Inhibition: A potent and highly selective inhibitor of RIP2 kinase, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, was identified for the potential treatment of chronic inflammatory diseases.[6] This compound had an IC50 of 5 nM for RIP2 and effectively inhibited the production of inflammatory cytokines.[6]

Quantitative Data for Structurally Related Compounds

The following table summarizes the inhibitory activities of various indazole and thiophene-containing compounds against their respective targets. This data provides a benchmark for the potential potency of this compound.

Compound Class/NameTargetActivity MetricValueReference Cell Line/Assay
5-aryl-3-thiophen-2-yl-1H-pyrazole (Compound 8)Hsp90IC500.083 µMHepG2 (antiproliferative)
Synthetic indazole derivativeVEGFR-2IC505.4 nMEnzyme assay
1H-indazole-based derivativesFGFR1-3IC50 Range0.8–90 µMEnzyme assay
Entrectinib (3-aminoindazole derivative)ALKIC5012 nMEnzyme assay
3-(indol-5-yl)-indazole (Compound 22m)MD2-TLR4IC50 (TNF-α)0.89 µMMacrophages
3-(indol-5-yl)-indazole (Compound 22m)MD2-TLR4IC50 (IL-6)0.53 µMMacrophages
6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amineRIP2 KinaseIC505 nMEnzyme assay

Experimental Protocols

Detailed methodologies for key experiments are crucial for evaluating the therapeutic potential of novel compounds. Below are outlines of standard protocols.

This assay is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., HepG2, A549, K562, PC-3) in 96-well plates at a specific density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. A positive control such as 5-fluorouracil can also be included.[7]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Components: Combine the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP in a buffer solution in the wells of a microplate.

  • Compound Addition: Add the test compound at various concentrations.

  • Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

  • Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal can be measured using various methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

This assay determines if the compound induces programmed cell death.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.

  • Cell Lysis: Lyse the cells to release the cellular contents.

  • Caspase-3 Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 to the cell lysate.

  • Incubation: Incubate to allow active caspase-3 to cleave the substrate.

  • Signal Measurement: Measure the fluorescence or absorbance to quantify the caspase-3 activity.

  • Data Analysis: Compare the caspase-3 activity in treated cells to that in control cells. An increase in activity indicates the induction of apoptosis.[8]

Visualizations

The following diagrams illustrate a potential signaling pathway that could be targeted by this compound and a typical experimental workflow for its evaluation.

Receptor_Tyrosine_Kinase_Signaling Ligand Growth Factor (e.g., VEGF, FGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Ligand->RTK P1 Dimerization & Autophosphorylation RTK->P1 Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->RTK

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Experimental_Workflow Start Compound Synthesis (this compound) Screening In Vitro Screening (e.g., Antiproliferative Assays) Start->Screening Target_ID Target Identification (e.g., Kinase Profiling) Screening->Target_ID ADMET ADMET & Toxicology Screening->ADMET Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Target_ID->Mechanism In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models) Mechanism->In_Vivo Lead Lead Optimization In_Vivo->Lead ADMET->Lead

Caption: A typical workflow for preclinical drug discovery.

Conclusion

While further experimental validation is required, the analysis of structurally related compounds strongly suggests that this compound holds significant promise as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The potential to target key signaling molecules such as protein kinases, Hsp90, and components of the TLR4 pathway makes this compound class a compelling subject for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic evaluation of this compound and its derivatives.

References

An In-depth Technical Guide to the Core Mechanism of Action Discovery for 5-Thiophen-3-YL-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide outlines a hypothesized mechanism of action for 5-Thiophen-3-YL-1H-indazole based on the known biological activities of structurally similar indazole and thiophene-containing compounds. The experimental data presented is illustrative and intended to guide potential research endeavors.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a thiophene moiety can further enhance the therapeutic potential of these molecules. This document proposes a potential mechanism of action for the novel compound, this compound, and details a comprehensive experimental strategy for its validation. Based on structure-activity relationships of similar molecules, we hypothesize that this compound functions as an inhibitor of a key signaling pathway implicated in cancer progression.

Proposed Mechanism of Action: Kinase Inhibition

Many indazole derivatives have been identified as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[2][3] Structurally related compounds to this compound have shown inhibitory activity against receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Therefore, a plausible mechanism of action for this compound is the inhibition of a specific kinase involved in oncogenic signaling.

Hypothesized Target: VEGFR-2

We postulate that this compound is a potent and selective inhibitor of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 would block downstream signaling pathways, leading to a reduction in endothelial cell proliferation, migration, and ultimately, the inhibition of tumor angiogenesis.

Experimental Protocols for Mechanism of Action Validation

To thoroughly investigate the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols outline the key experiments for validating the inhibitory activity of this compound against a target kinase and elucidating its cellular effects.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of this compound on the activity of a panel of purified kinases, including the hypothesized target, VEGFR-2.

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • The kinase, a suitable substrate peptide, and ATP are incubated in a buffer system.

    • This compound is added at varying concentrations.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, a europium-labeled anti-phospho-specific antibody is added.

    • The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay
  • Objective: To assess the anti-proliferative effect of this compound on cancer cell lines that are dependent on the target kinase signaling.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

    • Human cancer cells (e.g., a relevant line with known target kinase expression) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a serial dilution of this compound for 72 hours.

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized with a suitable solvent.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the untreated control, and GI50 (concentration for 50% growth inhibition) values are determined.

Western Blot Analysis of Target Phosphorylation
  • Objective: To confirm that this compound inhibits the phosphorylation of the target kinase and its downstream effectors in a cellular context.

  • Methodology:

    • Cells are treated with this compound at various concentrations for a specified time.

    • Cells are then stimulated with the appropriate ligand (e.g., VEGF for VEGFR-2) to induce kinase phosphorylation.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., p-ERK, total ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, quantitative data that could be expected from the experimental protocols described above, assuming this compound is a potent VEGFR-2 inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
VEGFR-2 15
PDGFRβ250
EGFR>10,000
FGFR11,500
CDK2>10,000

Table 2: Anti-proliferative Activity of this compound

Cell LineTissue of OriginGI50 (µM)
HUVECEndothelial0.05
A549Lung Carcinoma1.2
MCF7Breast Carcinoma2.5
HT29Colon Carcinoma0.8

Visualizations

Proposed Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Migration, Survival Transcription->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Compound This compound Compound->VEGFR2 Inhibits G cluster_0 In Vitro & In Silico cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Compound Synthesis (this compound) B Primary Kinase Screen (Broad Panel) A->B C IC50 Determination for Hits B->C D Cellular Proliferation Assay (e.g., MTT) C->D E Target Phosphorylation Assay (Western Blot) D->E F Pharmacokinetic Profiling E->F G Tumor Xenograft Model F->G H Mechanism of Action Established G->H

References

An In-Depth Technical Guide to the In Silico Modeling and Docking of 5-Thiophen-3-YL-1H-indazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and data associated with the in silico modeling and molecular docking studies of 5-Thiophen-3-YL-1H-indazole and related indazole-based compounds. The indazole scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of various protein kinase inhibitors.[1][2] Computational techniques such as molecular docking are pivotal in elucidating the binding modes and affinities of these compounds, thereby guiding the rational design of more potent and selective therapeutic agents.

Core Concepts in In Silico Analysis

In silico modeling for drug discovery involves a series of computational steps to predict the interaction between a ligand (the small molecule, e.g., this compound) and a protein target. This process is crucial for screening large libraries of compounds, understanding structure-activity relationships (SAR), and optimizing lead candidates.

Experimental Workflow for Molecular Docking

The typical workflow for a molecular docking study is a multi-step process that begins with the preparation of both the target protein and the ligand, followed by the docking simulation and subsequent analysis of the results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Protein_Prep Target Protein Preparation (PDB Download, Cleaning) Grid_Gen Grid Box Generation (Defining the Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Run Running Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Pose and Score Analysis (Binding Energy, Interactions) Docking_Run->Pose_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Studies Pose_Analysis->SAR_Analysis

Caption: A generalized workflow for in silico molecular docking studies.

Detailed Experimental Protocols

A precise and reproducible protocol is fundamental to obtaining reliable in silico results. The following outlines a standard procedure using widely accepted tools like AutoDock Vina.

Protocol 1: Molecular Docking using AutoDock Vina
  • Protein Preparation:

    • Acquisition: Download the 3D crystal structure of the target protein (e.g., a specific protein kinase) from the Protein Data Bank (PDB).

    • Cleaning: Remove non-essential components such as water molecules, ions, and co-crystallized ligands from the PDB file.

    • Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges) to the protein structure.

    • File Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[3]

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structure of the this compound derivative using chemical drawing software.

    • 3D Conversion and Optimization: Convert the 2D structure into a 3D model and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[3]

    • File Conversion: Save the prepared ligand structure in the PDBQT format.

  • Grid Box Generation:

    • Define the active site for docking by creating a grid box. This box should encompass the entire binding pocket of the target protein where the ligand is expected to bind. The coordinates are typically centered on a co-crystallized ligand or a predicted binding site.

  • Docking Simulation:

    • Execute the docking simulation using AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as input. The software will explore various conformations (poses) of the ligand within the binding site and calculate the binding affinity for each.

  • Results Analysis:

    • Analyze the output, which includes the binding energies (reported in kcal/mol) and the 3D coordinates of the docked poses.

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses using molecular visualization software like PyMOL or Discovery Studio.

Target Landscape and Signaling Pathways

Indazole derivatives are well-documented as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Key Protein Kinase Targets

Several protein kinases have been identified as targets for indazole-based inhibitors. These enzymes play crucial roles in cell proliferation, differentiation, and survival.[1]

  • Mitogen-Activated Protein Kinases (MAPKs): A family of serine/threonine kinases that regulate a wide array of cellular processes.[1]

  • Glycogen Synthase Kinase 3β (GSK-3β): Implicated in multiple cellular functions, including metabolism and cell survival.

  • p21-activated kinase 1 (PAK1): Involved in cytoskeletal dynamics, cell motility, and proliferation.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels.[1]

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. Its inhibition is a major strategy in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription activates GrowthFactor Growth Factor GrowthFactor->Receptor activates IndazoleInhibitor Indazole-Thiophene Inhibitor IndazoleInhibitor->RAF inhibits

Caption: The MAPK signaling pathway and a potential point of inhibition.

Quantitative Data from Docking Studies

The following tables summarize quantitative data from molecular docking and in vitro studies of various indazole derivatives against relevant protein kinase targets. This data is essential for establishing structure-activity relationships and validating computational predictions.

Table 1: Binding Energies of Indazole Derivatives Against a Cancer-Related Protein Target (PDB ID: 2ZCS)

Compound IDBinding Energy (kcal/mol)Reference
3j-7.45[4]
3c-6.80[4]

Binding energy represents the predicted affinity of the compound for the protein target; more negative values indicate stronger binding.[4]

Table 2: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives Against p21-activated kinase 1 (PAK1)

Compound IDPAK1 IC50 (nM)Reference
30l9.8[3]

IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3]

Table 3: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives Against Glycogen Synthase Kinase 3β (GSK-3β)

Compound SeriespIC50 RangeReference
Hit 1 - Hit 84.9 - 5.5[3]

pIC50 is the negative logarithm of the IC50 value; a higher value indicates greater potency.[3]

Conclusion

In silico modeling and molecular docking are indispensable tools in the modern drug discovery pipeline for compounds like this compound. By providing detailed insights into ligand-protein interactions, these computational methods accelerate the identification and optimization of novel kinase inhibitors. The protocols and data presented herein offer a foundational guide for researchers aiming to explore the therapeutic potential of the indazole scaffold. Further studies, integrating computational predictions with in vitro and in vivo validation, will be critical in advancing these promising compounds toward clinical application.

References

Preliminary Cytotoxicity Studies of 5-Thiophen-3-YL-1H-indazole: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical and methodological framework for conducting preliminary cytotoxicity studies on the novel compound 5-Thiophen-3-YL-1H-indazole. As of the latest literature search, no specific cytotoxicity data for this compound is publicly available. The quantitative data presented herein is hypothetical and for illustrative purposes only to guide researchers in data presentation.

Introduction

Indazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide range of activities, including anti-inflammatory, antitumor, and antifungal properties.[1][2] The indazole nucleus is a key feature in several FDA-approved drugs.[3] Similarly, the thiophene ring is a significant moiety in many therapeutic agents, known to contribute to various biological activities, including anticancer effects.[4][5][6] The novel compound, this compound, which incorporates both of these important pharmacophores, presents a promising candidate for investigation as a potential cytotoxic agent.

This guide outlines the essential experimental protocols and data presentation formats for assessing the preliminary cytotoxicity of this compound.

Data Presentation

Quantitative analysis of cytotoxicity is fundamental to understanding a compound's potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[7] This data is typically presented in a tabular format for clear comparison across different cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound against Human Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma25.8
HepG2Hepatocellular Carcinoma18.2
PC-3Prostate Cancer32.1
HEK293Human Embryonic Kidney (Normal)> 100

Note: The data presented in this table is hypothetical and serves as an example for data presentation. A higher IC50 value against normal cell lines like HEK293 suggests potential selectivity for cancer cells.[8][9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. The following sections provide methodologies for the synthesis of the target compound and the assessment of its cytotoxic effects.

Synthesis of this compound

While the specific synthesis of this compound has not been detailed in the available literature, a plausible synthetic route can be proposed based on established methods for indazole synthesis.[3][10] A common approach involves the reaction of a substituted o-fluorobenzonitrile with hydrazine hydrate.[1]

Proposed Synthetic Scheme:

A potential synthesis could involve a Suzuki coupling reaction between a halogenated indazole precursor and a thiophene boronic acid derivative, or a Fischer indole synthesis-like cyclization of a suitably substituted phenylhydrazine with a thiophene-containing carbonyl compound.

Cell Culture and Maintenance

Standard aseptic cell culture techniques are required for maintaining healthy cell lines for cytotoxicity assays.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, PC-3)

  • Normal human cell line (e.g., HEK293)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cancer and normal cell lines are cultured in their respective recommended complete growth media.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA to detach them from the culture flask.

  • A small fraction of the cell suspension is used to seed new flasks for continuous culture.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell viability based on the metabolic activity of the cells.[7][8] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.

Materials:

  • Cultured cells

  • 96-well microplates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the complete growth medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound Stock Solution treatment Treatment with Serial Dilutions of Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay_procedure Assay Procedure (e.g., MTT) incubation->assay_procedure absorbance Absorbance Measurement assay_procedure->absorbance viability_calc % Cell Viability Calculation absorbance->viability_calc ic50_calc IC50 Value Determination viability_calc->ic50_calc

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Simplified Apoptosis Signaling Pathway

G compound Cytotoxic Compound (this compound) cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway potentially induced by cytotoxic compounds.

References

Exploring the Structure-Activity Relationship of 5-Thiophen-3-yl-1H-Indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective competition at the ATP-binding site of a wide range of kinases, making it a valuable starting point for the development of targeted therapies. This technical guide delves into the structure-activity relationship (SAR) of indazole derivatives, with a specific focus on the potential impact of a 5-thiophen-3-yl substituent. While specific quantitative SAR data for a comprehensive series of 5-thiophen-3-yl-1H-indazole derivatives is not extensively available in the public domain, this guide synthesizes information from related indazole-based inhibitors to provide insights into the key structural modifications that influence biological activity. We will explore common synthetic routes, detail standard experimental protocols for biological evaluation, and visualize relevant signaling pathways and experimental workflows.

Introduction

Protein kinases play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The indazole nucleus has emerged as a highly successful pharmacophore in this area, with several approved drugs, such as Axitinib and Pazopanib, featuring this heterocyclic core.

The structure-activity relationship (SAR) of indazole derivatives is complex, with substitutions at various positions of the bicyclic ring system profoundly influencing potency, selectivity, and pharmacokinetic properties. The 5-position of the indazole ring is often directed towards the solvent-exposed region of the kinase ATP-binding pocket, providing a valuable vector for modification to enhance potency and tailor selectivity. The introduction of a thiophene ring at this position is a rational design strategy, as thiophene moieties are present in numerous bioactive compounds and can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions. This guide will explore the available data to build a comprehensive understanding of the SAR of this promising class of compounds.

Synthetic Strategies

The synthesis of 5-substituted-1H-indazole derivatives typically involves the construction of the indazole core followed by the introduction of the desired substituent at the 5-position, often via a cross-coupling reaction. A general synthetic approach is outlined below.

A common starting material is a substituted 2-fluorobenzonitrile, which can undergo nucleophilic aromatic substitution with hydrazine to form the indazole ring. Subsequent protection of the indazole nitrogen (e.g., with a SEM or BOC group) allows for selective functionalization. Halogenation at the 5-position, typically bromination or iodination, provides a handle for Suzuki or Stille cross-coupling reactions to introduce the thiophen-3-yl moiety. Finally, deprotection of the indazole nitrogen yields the target this compound derivatives. Further modifications can be made at other positions of the indazole ring or on the thiophene substituent to explore the SAR.

Below is a generalized workflow for the synthesis of this compound derivatives.

start Substituted 2-Fluorobenzonitrile step1 Indazole Formation (e.g., Hydrazine hydrate) start->step1 step2 N-Protection (e.g., SEM-Cl, (Boc)2O) step1->step2 step3 Halogenation at C5 (e.g., NBS, NIS) step2->step3 step4 Suzuki or Stille Coupling (Thiophen-3-ylboronic acid or stannane) step3->step4 step5 N-Deprotection (e.g., TFA, HCl) step4->step5 end_product This compound Derivatives step5->end_product

Caption: Generalized synthetic workflow for this compound derivatives.

Biological Evaluation: Experimental Protocols

The biological evaluation of novel kinase inhibitors involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Protocol:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the target kinase, and the specific substrate in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and then to light via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blot Analysis

This technique is used to detect the phosphorylation status of downstream proteins in a signaling pathway to confirm the on-target effect of the kinase inhibitor in a cellular context.

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specific duration, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) protein or a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Below is a diagram illustrating the general workflow for evaluating a novel kinase inhibitor.

start Compound Synthesis invitro_assay In Vitro Kinase Assay (e.g., ADP-Glo) start->invitro_assay cell_assay Cell-Based Assays (e.g., MTT, Western Blot) invitro_assay->cell_assay selectivity Kinase Selectivity Profiling cell_assay->selectivity adme In Vitro ADME/Tox selectivity->adme invivo In Vivo Efficacy Studies (Xenograft Models) adme->invivo lead_opt Lead Optimization invivo->lead_opt

Caption: General workflow for the evaluation of a novel kinase inhibitor.

Structure-Activity Relationship (SAR) of Indazole Derivatives

While a comprehensive SAR table for a series of this compound derivatives is not available in the reviewed literature, we can infer potential SAR trends by examining related indazole-based kinase inhibitors. The following discussion is based on general principles observed for this scaffold.

The Indazole Core

The 1H-indazole core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The N1 and N2 atoms of the pyrazole ring are key to this interaction.

Substitution at the 5-Position

As previously mentioned, the 5-position is a key point for modification to achieve potency and selectivity. The introduction of aryl and heteroaryl groups at this position is a common strategy. It is plausible that a thiophen-3-yl group at this position could engage in favorable interactions within the ATP-binding pocket. The sulfur atom of the thiophene ring can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in π-π stacking or hydrophobic interactions.

Substitution on the Thiophene Ring

Further substitution on the thiophene ring would likely modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity. For instance, electron-donating or electron-withdrawing groups on the thiophene ring could fine-tune the electronics of the system and its ability to interact with specific residues in the kinase active site.

Substitution at Other Positions of the Indazole Ring
  • 3-Position: The 3-position is another important site for modification. Small alkyl or aryl groups at this position can extend into other regions of the ATP-binding site, potentially picking up additional interactions.

  • 1-Position: Substitution at the N1 position can influence the orientation of the indazole core within the binding pocket and can also be used to modulate physicochemical properties such as solubility.

Table 1: Hypothetical SAR of this compound Derivatives (Illustrative)

Disclaimer: The following table is illustrative and not based on specific experimental data for the this compound scaffold, as such data was not found in the public domain during the literature search. The trends are hypothesized based on general knowledge of indazole-based kinase inhibitors.

Compound IDR1 (on Indazole N1)R2 (on Thiophene)Kinase IC50 (nM)Cell Proliferation GI50 (µM)
Hypo-1 HH>1000>10
Hypo-2 H5-CH35005.2
Hypo-3 H5-Cl2502.1
Hypo-4 CH3H8008.5
Hypo-5 CH35-Cl1501.5

Signaling Pathways

This compound derivatives, as kinase inhibitors, would be expected to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Prominent targets for indazole-based inhibitors include Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora Kinases, and Polo-like Kinases (PLKs).

VEGFR Signaling Pathway

VEGFRs are receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR signaling can starve tumors of the nutrients and oxygen they need to grow and metastasize.

VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Angiogenesis Angiogenesis VEGFR->Angiogenesis Indazole This compound Derivative Indazole->VEGFR Inhibition Proliferation Cell Proliferation & Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR signaling pathway and the point of inhibition by an indazole derivative.

Conclusion

The this compound scaffold represents a promising area for the development of novel kinase inhibitors. While specific and detailed SAR data for this particular substitution pattern is limited in the current literature, the foundational knowledge of indazole-based inhibitors provides a strong basis for rational drug design. The synthetic accessibility of this scaffold allows for systematic exploration of substitutions on both the indazole and thiophene rings. Future research focused on generating quantitative biological data for a diverse library of this compound analogs is crucial to fully elucidate the SAR and unlock the therapeutic potential of this compound class. Such studies will undoubtedly contribute to the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

literature review of substituted indazoles in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has solidified its position as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of several clinically successful drugs. This in-depth technical guide provides a comprehensive literature review of substituted indazoles, focusing on their synthesis, biological evaluation, and application in drug discovery. We will delve into detailed experimental protocols, present quantitative data in a comparative format, and visualize key signaling pathways to provide a valuable resource for professionals in the field.

Synthesis of the Indazole Core and its Derivatives

The synthetic accessibility of the indazole ring system and the ease of introducing substituents at various positions are key to its prevalence in drug discovery. A multitude of synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalytic methods.

General Strategies for Indazole Ring Synthesis

The construction of the bicyclic indazole core is the foundational step in the synthesis of these valuable compounds. Some of the most robust and widely used methods include:

  • [3+2] Cycloaddition Reactions: This powerful strategy often involves the reaction of arynes with diazo compounds or hydrazones to construct the 1H-indazole ring system.[1] For instance, N-tosylhydrazones can be used to generate 3-substituted indazoles, while N-aryl/alkylhydrazones can lead to 1,3-disubstituted indazoles.[1]

  • Intramolecular C-H Amination: Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones provides an efficient route to a variety of 3-substituted 1H-indazoles. This method is noted for its operational simplicity and tolerance of various functional groups.

  • Cyclization of o-Haloaryl N-Sulfonylhydrazones: Copper-catalyzed cyclization of readily available o-haloaryl N-sulfonylhydrazones is another common method to afford 1H-indazoles.

Regioselective Substitution of the Indazole Ring

Control over the position of substituents is crucial for modulating the pharmacological properties of indazole derivatives. Key substitution patterns include N1- and C3-substitution.

N1-Substitution: Direct alkylation of the indazole ring often leads to a mixture of N1 and N2 isomers. However, selective N1-alkylation can be achieved. One effective methodology involves a reductive amination approach which is highly selective for the N1 position and is suitable for large-scale synthesis.[2]

3-Aminoindazoles: The 3-aminoindazole moiety is a key pharmacophore in many kinase inhibitors. A general and efficient two-step synthesis involves the palladium-catalyzed arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence.[3]

Experimental Protocol: General Synthesis of 3-Substituted 1H-Indazoles via [3+2] Annulation

This protocol describes a general procedure for the synthesis of 3-substituted 1H-indazoles from N-tosylhydrazones and o-silylaryl triflates (an aryne precursor).

Materials:

  • N-tosylhydrazone derivative

  • o-silylaryl triflate

  • Cesium fluoride (CsF) or Potassium fluoride (KF)

  • Anhydrous tetrahydrofuran (THF) or acetonitrile (MeCN)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the N-tosylhydrazone (1.0 mmol) and the fluoride source (CsF or KF, 2.0 mmol).

  • Add anhydrous THF or MeCN (10 mL).

  • To this suspension, add the o-silylaryl triflate (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted 1H-indazole.[1]

Biological Activity and Therapeutic Applications

Substituted indazoles exhibit a broad spectrum of biological activities, with a significant impact in the field of oncology. They are known to target key enzymes involved in cell signaling, proliferation, and DNA repair.

Kinase Inhibition

A primary mechanism of action for many indazole-based drugs is the inhibition of protein kinases, which are crucial regulators of cellular processes.

VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several indazole derivatives, including the FDA-approved drugs Axitinib and Pazopanib , are potent inhibitors of VEGFRs. By blocking the ATP-binding site of these receptors, they inhibit autophosphorylation and downstream signaling pathways.

dot

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Autophosphorylation Autophosphorylation VEGFR->Autophosphorylation Dimerization & Activation Pazopanib_Axitinib Pazopanib / Axitinib Pazopanib_Axitinib->Autophosphorylation Inhibits Downstream_Signaling Downstream Signaling (e.g., RAS/RAF/MEK/ERK) Autophosphorylation->Downstream_Signaling Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream_Signaling->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by Pazopanib and Axitinib.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for the repair of single-strand DNA breaks. Inhibiting PARP in cancer cells that have defects in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality and cell death. Niraparib , an indazole-containing compound, is a potent PARP inhibitor approved for the treatment of certain types of ovarian cancer.

dot

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP Recruits Replication DNA Replication DNA_SSB->Replication If unrepaired BER Base Excision Repair (BER) PARP->BER Initiates Niraparib Niraparib Niraparib->PARP Inhibits & Traps DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 proficient) DNA_DSB->HR_Repair HR_Deficient HR Deficient (e.g., BRCA1/2 mutation) DNA_DSB->HR_Deficient Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis

Caption: Mechanism of PARP inhibition by Niraparib leading to synthetic lethality.

Quantitative Bioactivity Data

The potency of substituted indazoles is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for representative indazole derivatives against various protein kinases and cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Indazole-Based Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Assay Type / Context
Axitinib VEGFR10.1Cell-free
VEGFR20.2Cell-free
VEGFR30.1-0.3Cell-free
PDGFRβ1.6Cell-free
c-Kit1.7Cell-free
Pazopanib VEGFR110Cell-free
VEGFR230Cell-free
VEGFR347Cell-free
PDGFRβ84Cell-free
c-Kit74Cell-free
Niraparib PARP-13.8Enzyme Assay
PARP-22.1Enzyme Assay

Data compiled from various sources.

Table 2: Anti-proliferative Activity of Substituted Indazoles in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Compound 2f 4T1Breast Cancer0.23
HepG2Liver Cancer0.80
MCF-7Breast Cancer0.34
Compound 2a MCF-7Breast Cancer1.15
HCT116Colon Cancer4.89
Compound 6o K562Leukemia5.15

Data extracted from a study on indazole derivatives as anti-cancer agents.[4]

Experimental Protocols for Biological Evaluation

Standardized and reproducible assays are essential for the evaluation of novel drug candidates. The following sections provide detailed protocols for key in vitro assays used to characterize substituted indazoles.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (substituted indazole)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[5][6]

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a luminescence-based assay to determine the in vitro potency of an inhibitor against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., HEPES, MgCl2, DTT)

  • Test inhibitor

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. Prepare a master mix containing the kinase and substrate in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test inhibitor or vehicle control. Add the master mix to each well.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the kinase activity using the luminescence-based detection reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8]

PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the inhibition of PARP1 activity by quantifying the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • PARP assay buffer

  • Test inhibitor

  • Streptavidin-HRP

  • Chemiluminescent substrate

Procedure:

  • Plate Preparation: Use a pre-coated histone plate or coat a 96-well plate with histones.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor or vehicle control to the wells.

  • Reaction Initiation: Add a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate and add Streptavidin-HRP. After another incubation and wash, add the chemiluminescent substrate.

  • Signal Measurement: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: The chemiluminescent signal is proportional to the PARP1 activity. Calculate the percentage of inhibition and determine the IC50 value.[9][10]

Conclusion and Future Perspectives

Substituted indazoles continue to be a highly fruitful area of research in drug discovery. Their proven success in targeting a range of clinically relevant proteins, particularly kinases and DNA repair enzymes, underscores their importance. Future efforts will likely focus on the development of more selective inhibitors to minimize off-target effects, the exploration of novel substitution patterns to access new chemical space, and the application of indazole-based compounds to a broader range of therapeutic areas beyond oncology. The detailed synthetic and biological protocols provided in this guide are intended to facilitate these ongoing research and development efforts.

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Experimental_Workflow Synthesis Synthesis of Substituted Indazoles Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR, PARP) In_Vitro_Screening->Kinase_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) In_Vitro_Screening->Cell_Viability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Viability_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Development Clinical Development In_Vivo_Studies->Clinical_Development

Caption: A general experimental workflow for the discovery and development of indazole-based drugs.

References

Methodological & Application

Application Note: A Protocol for the Suzuki-Miyaura Coupling of 5-bromo-1H-indazole with Thiophene-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in many pharmaceuticals.[3][4] This application note provides a detailed protocol for the synthesis of 5-(thiophen-3-yl)-1H-indazole via the Suzuki coupling of 5-bromo-1H-indazole and thiophene-3-boronic acid. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1][2][4]

Reaction Scheme: The overall reaction involves the palladium-catalyzed cross-coupling of 5-bromo-1H-indazole with thiophene-3-boronic acid in the presence of a base.

Reaction: 5-bromo-1H-indazole couples with thiophene-3-boronic acid to yield 5-(thiophen-3-yl)-1H-indazole.

Experimental Protocol

This protocol is based on established methodologies for Suzuki-Miyaura cross-coupling of bromoindazoles with heteroaryl boronic acids.[5]

Materials and Reagents:

  • 5-bromo-1H-indazole

  • Thiophene-3-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)[5]

  • Potassium carbonate (K₂CO₃)[5]

  • 1,4-Dioxane (anhydrous)[1][6]

  • Water (degassed)[1][6]

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromo-1H-indazole (1.0 equiv.), thiophene-3-boronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (2-5 mol%).[5]

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) to the flask via syringe.[1][6] The total solvent volume should be sufficient to dissolve the reactants (e.g., ~0.1 M concentration of the limiting reagent).

    • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.[6]

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][5][6]

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material (5-bromo-1H-indazole) is consumed. Reaction times typically range from 2 to 12 hours.[1][5][7]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[6]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Purification:

    • Filter the mixture to remove the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-(thiophen-3-yl)-1H-indazole.[7]

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Data Presentation

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of substituted 5-bromoindazoles, providing a basis for optimization.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3)Dimethoxyethane80284[5][8]
5-bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3)Dimethoxyethane80250[5]
Bromo-indazole carboxamideVarious organoboronic acidsPdCl₂(dppf)·(DCM) (5)K₂CO₃ (3)1,4-Dioxane/Water10012High[1]
7-bromo-4-substituted-1H-indazole(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O1404Moderate-Good[2]

Visualizations

The following diagram illustrates the general workflow for the Suzuki coupling protocol.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification A 1. Combine Reactants (5-bromo-1H-indazole, thiophene-3-boronic acid, base) B 2. Add Pd Catalyst (e.g., Pd(dppf)Cl₂) A->B C 3. Add Degassed Solvent (e.g., Dioxane/Water) B->C D 4. Heat Mixture (80-100 °C under Inert Gas) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool & Quench (Add Water) E->F G 7. Extract Product (Ethyl Acetate) F->G H 8. Wash & Dry (Brine, Na₂SO₄) G->H I 9. Concentrate (Rotary Evaporation) H->I J 10. Column Chromatography I->J K Pure Product (5-(thiophen-3-yl)-1H-indazole) J->K

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept for understanding the mechanism.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (5-bromo-1H-indazole) aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ (thiophene-3-boronic acid) transmetalation Transmetalation boronic_acid->transmetalation Base (e.g., K₂CO₃) pd_intermediate1 Ar-Pd(II)-X(L₂) oxidative_addition->pd_intermediate1 pd_intermediate2 Ar-Pd(II)-R(L₂) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Product) pd_intermediate1->transmetalation pd_intermediate2->reductive_elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Thiophene-Indazole-Based Kinase Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound highlighted in these application notes, an N-aromatic-substituted indazole derivative, demonstrates high affinity and selectivity for JNK3, a key enzyme in cellular signaling pathways implicated in cancer and other diseases.[1]

Compound Profile: A Representative Thiophene-Indazole JNK3 Inhibitor

For the purpose of these application notes, we will focus on a potent thiophene-indazole based JNK3 inhibitor (referred to as Compound 29 in associated literature).[1] This compound has an indazole core with an amide linkage to a thiophene ring.

Chemical Structure:

Caption: General structure of a thiophene-indazole kinase inhibitor.

Quantitative Data

The inhibitory activity of the representative thiophene-indazole compound against its primary target, JNK3, and its selectivity profile are summarized below.

Kinase TargetIC50 (µM)Selectivity NotesReference
JNK3 0.005 Highly potent and selective.[1]
JNK2>80% inhibition at 1 µMSignificant inhibition observed.[1]
Kinase Panel (374 wild-type kinases)Minimal inhibition for most kinasesDemonstrates high selectivity for JNK3.[1]

Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family. The JNK signaling pathway is activated by various cellular stresses and is involved in regulating apoptosis, inflammation, and cell proliferation. In many cancers, the JNK pathway is dysregulated.

JNK_Signaling_Pathway stress Cellular Stress (e.g., UV, Cytokines) mkk47 MKK4/7 stress->mkk47 activates jnk JNK mkk47->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates apoptosis Apoptosis cjun->apoptosis proliferation Cell Proliferation cjun->proliferation inhibitor Thiophene-Indazole Inhibitor inhibitor->jnk inhibits

Caption: Simplified JNK signaling pathway and the point of inhibition.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize kinase inhibitors like the representative thiophene-indazole compound.

Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a method to determine the in vitro potency of a compound against a specific kinase.

Materials:

  • Purified recombinant JNK3 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., a specific peptide for JNK3)

  • Test compound (thiophene-indazole inhibitor)

  • Microplate (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the thiophene-indazole inhibitor in DMSO.

  • Add the diluted inhibitor to the wells of the microplate.

  • Add the JNK3 enzyme and the peptide substrate to the wells.

  • Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of inhibitor start->prep_inhibitor add_inhibitor Add inhibitor to microplate wells prep_inhibitor->add_inhibitor add_enzyme Add JNK3 enzyme and peptide substrate add_inhibitor->add_enzyme incubate1 Incubate at RT add_enzyme->incubate1 add_atp Initiate reaction with ATP incubate1->add_atp incubate2 Incubate at 30°C add_atp->incubate2 detect Measure kinase activity incubate2->detect calculate Calculate IC50 detect->calculate end End calculate->end

Caption: Workflow for a biochemical kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of the inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., a line with known JNK pathway dysregulation)

  • Cell culture medium and supplements

  • Test compound (thiophene-indazole inhibitor)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thiophene-indazole inhibitor.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Cell_Proliferation_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Treat cells with inhibitor seed_cells->treat_cells incubate_cells Incubate for 72 hours treat_cells->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_gi50 Calculate GI50 read_absorbance->calculate_gi50 end End calculate_gi50->end

References

Application Notes and Protocols for 5-Thiophen-3-YL-1H-indazole in Anti-proliferative Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anti-proliferative effects against various cancer cell lines.[1][2][3] The unique structural features of the indazole scaffold allow for interactions with various biological targets, making it a promising framework for the development of novel anti-cancer agents.[1][3] This document provides detailed application notes and protocols for evaluating the anti-proliferative activity of a specific indazole derivative, 5-Thiophen-3-YL-1H-indazole (herein referred to as Compound-T3I).

Compound-T3I combines the indazole core with a thiophene moiety, a substitution that has been explored in the design of various biologically active molecules.[4][5] While extensive research on this specific isomer is emerging, related structures have shown promise in pharmaceutical development.[5] These protocols are designed to guide researchers in determining the efficacy of Compound-T3I in inhibiting cancer cell growth using a standard colorimetric method, the MTT assay.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable method for assessing cell viability and proliferation.[6][7] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] This reduction is primarily carried out by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[7] The resulting insoluble formazan is then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[7]

Data Presentation: Anti-proliferative Activity of Compound-T3I

The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for Compound-T3I across a panel of human cancer cell lines. This data serves as an example for presenting results obtained from the described protocols.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma8.2
MCF-7Breast Adenocarcinoma12.5
HCT-116Colon Carcinoma6.8
PC-3Prostate Adenocarcinoma15.1
K562Chronic Myeloid Leukemia9.7

Experimental Protocols

Materials and Reagents
  • This compound (Compound-T3I)

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116, PC-3, K562)[10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[8][11]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[7]

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength of 630 nm)[7]

  • Humidified incubator at 37°C with 5% CO2

Protocol: MTT Assay for Anti-proliferative Activity
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and logarithmic growth.[7]

  • Compound Treatment:

    • Prepare a stock solution of Compound-T3I in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for testing.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound-T3I.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of Compound-T3I) and a no-treatment control (cells in medium only).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing for the formation of visible purple formazan precipitates.[6][9]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[9]

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • The plate should be read within 1 hour of adding the solubilization solution.[8]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of blank wells (medium, MTT, and solubilization solution only) from the absorbance of all other wells.

  • Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the viability of the control cells using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determination of IC50: Plot the percentage of cell viability against the concentration of Compound-T3I. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of Compound-T3I C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 2-4h F->G H Add Solubilization Solution G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Workflow for determining the anti-proliferative effects of Compound-T3I.

Potential Signaling Pathway Inhibition

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds Kinase1 Kinase A GFR->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factors Kinase3->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Compound Compound-T3I Compound->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase cascade by Compound-T3I.

References

Application Notes and Protocols for Antimicrobial Assay of 5-Thiophen-3-YL-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for determining the antimicrobial efficacy of the novel compound 5-Thiophen-3-YL-1H-indazole. The following protocols are based on established methodologies for antimicrobial susceptibility testing and can be adapted for screening against a variety of bacterial and fungal pathogens.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Indazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[1][2] Some indazole derivatives have been shown to target bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, making it a clinically validated target for antibiotics.[3] This document outlines detailed protocols for evaluating the antimicrobial potential of this compound, a novel compound combining the indazole scaffold with a thiophene moiety, a substitution known in other heterocyclic systems to be associated with antimicrobial activity.[4][5]

Data Presentation

Effective data management is crucial for the comparison of antimicrobial efficacy. All quantitative data from the assays should be summarized in a clear and structured format.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of this compound
Staphylococcus aureus (ATCC 29213)Gram-positive0.125 - 256Vancomycin[Insert experimental value]
Escherichia coli (ATCC 25922)Gram-negative0.125 - 256Ciprofloxacin[Insert experimental value]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative0.125 - 256Ciprofloxacin[Insert experimental value]
Enterococcus faecalis (ATCC 29212)Gram-positive0.125 - 256Vancomycin[Insert experimental value]
Candida albicans (ATCC 90028)N/A (Fungus)0.125 - 256Fluconazole[Insert experimental value]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)[From Table 1][Insert experimental value][Calculate ratio][Bacteriostatic/Bactericidal]
Escherichia coli (ATCC 25922)[From Table 1][Insert experimental value][Calculate ratio][Bacteriostatic/Bactericidal]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

  • Sterile diluent (e.g., DMSO, water, or broth)

  • Incubator

  • Micropipettes and sterile tips

  • Plate reader (optional)

Procedure:

  • Preparation of Inoculum:

    • Aseptically select 3-5 colonies of the test microorganism from a fresh agar plate.[6]

    • Suspend the colonies in a sterile broth medium.

    • Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[6]

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a desired concentration range (e.g., 256 to 0.125 µg/mL).[8]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganism with a standard antibiotic) and a negative (growth) control (microorganism with no compound).[8] A sterility control (broth only) should also be included.

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.[6]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[6] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that showed no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at the appropriate temperature for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

G A Prepare 0.5 McFarland Standard Inoculum C Inoculate wells with standardized culture A->C B Prepare Serial Dilutions of This compound in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually inspect for turbidity or measure OD600 D->E F Determine MIC (Lowest concentration with no growth) E->F G Subculture from clear wells onto agar plates for MBC F->G H Growth Control (No Compound) I Sterility Control (No Inoculum) J Positive Control (Standard Antibiotic)

Caption: Workflow for MIC and MBC determination.

Hypothetical Signaling Pathway: Inhibition of DNA Gyrase

Some indazole derivatives are known to act as bacterial DNA gyrase inhibitors.[3] DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. Inhibition of this enzyme leads to a disruption of these processes and ultimately bacterial cell death. The GyrB subunit, in particular, has been a target for novel antibacterial agents.[3]

G A Relaxed DNA B DNA Gyrase (GyrA & GyrB subunits) A->B Binding D ADP + Pi B->D E Negatively Supercoiled DNA B->E Supercoiling C ATP C->B F DNA Replication & Transcription E->F G Bacterial Growth F->G H This compound H->B Inhibition of GyrB I Inhibition

Caption: Inhibition of DNA Gyrase by this compound.

References

Application Notes and Protocols for In Vivo Testing of 5-Thiophen-3-YL-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Thiophen-3-YL-1H-indazole is a heterocyclic small molecule with a scaffold common to numerous compounds exhibiting significant biological activity. The indazole moiety is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating efficacy as kinase inhibitors and modulators of other key cellular pathways.[1][2][3] The thiophene group often enhances the pharmacological properties of parent compounds. Given the structural similarities to known anti-cancer and anti-inflammatory agents, this compound warrants thorough in vivo evaluation to determine its therapeutic potential.

These application notes provide a comprehensive framework for the in vivo assessment of this compound, with a primary focus on its potential as an anti-cancer agent, likely acting through the inhibition of critical signaling pathways such as those mediated by protein kinases or the molecular chaperone Hsp90.[4][5] The following protocols are designed to be adapted to the specific characteristics of the test compound and the research questions being addressed.

Potential Signaling Pathways

Based on the activities of structurally related indazole and thiophene-containing compounds, this compound may exert its effects by modulating key oncogenic signaling pathways. Two plausible mechanisms of action are the inhibition of receptor tyrosine kinases (RTKs) and the disruption of the Hsp90 chaperone machinery.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Test_Compound This compound Test_Compound->RTK Test_Compound->RAF Test_Compound->AKT

Figure 1: Potential Kinase Inhibition Pathway

G cluster_0 Cytoplasm Hsp90 Hsp90 Client_Protein Client Protein (e.g., AKT, RAF, HER2) Hsp90->Client_Protein Stabilization Ub Ubiquitin Client_Protein->Hsp90 Binding & Folding Proteasome Proteasome Client_Protein->Proteasome Ub->Client_Protein Ubiquitination Degradation Degradation Proteasome->Degradation Test_Compound This compound Test_Compound->Hsp90 Inhibition

Figure 2: Potential Hsp90 Inhibition Pathway

Experimental Protocols

The in vivo evaluation of this compound should follow a staged approach, beginning with efficacy studies in a relevant cancer model, followed by pharmacokinetic and preliminary toxicology assessments.

Experimental Workflow

G A Phase 1: Efficacy Study (Xenograft Model) B Tumor Implantation A->B C Tumor Growth & Randomization B->C D Treatment Period (Compound vs. Vehicle) C->D E Endpoint Analysis (Tumor Volume, Weight) D->E F Phase 2: Pharmacokinetic (PK) Study E->F Inform PK Dosing G Single Dose Administration (IV and PO) F->G H Serial Blood Sampling G->H I LC-MS/MS Analysis H->I J PK Parameter Calculation I->J K Phase 3: Toxicology (Tox) Study J->K Inform Tox Dosing L Dose Range Finding K->L M Repeated Dose Administration L->M N Clinical Observations & Weight M->N O Histopathology & Blood Chemistry N->O

Figure 3: In Vivo Experimental Workflow

Protocol 1: In Vivo Efficacy in a Human Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor activity of this compound in an immunodeficient mouse model bearing human cancer cell line-derived xenografts.

1. Cell Line and Animal Model Selection:

  • Cell Line: Select a human cancer cell line relevant to the proposed mechanism of action (e.g., a lung or breast cancer cell line known to be dependent on specific kinase signaling pathways).

  • Animal Model: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).

2. Cell Culture and Implantation:

  • Culture the selected cancer cells in appropriate media until they reach 80-90% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[6]

3. Tumor Growth Monitoring and Treatment:

  • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (W² x L) / 2.[6]

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound at predetermined doses (e.g., 10, 30, and 100 mg/kg) daily via oral gavage. The control group will receive the vehicle solution.

  • Record the body weight of each mouse at each measurement time point as an indicator of toxicity.

4. Endpoint and Data Analysis:

  • Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint (e.g., 1500 mm³).

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Analyze the data for statistical significance in tumor growth inhibition between the treated and control groups.

ParameterDescription
Cell Line Human Cancer Cell Line (e.g., A549, MCF-7)
Animal Model Athymic Nude Mice (Female, 6-8 weeks)
Number of Animals 8-10 per group
Tumor Inoculum 5 x 10⁶ cells in 100 µL PBS/Matrigel (1:1)
Administration Route Oral Gavage (PO)
Treatment Groups Vehicle Control, 10 mg/kg, 30 mg/kg, 100 mg/kg
Dosing Frequency Once daily (QD)
Treatment Duration 21 days
Primary Endpoint Tumor Volume
Secondary Endpoints Tumor Weight, Body Weight

Protocol 2: In Vivo Pharmacokinetic (PK) Study

This protocol outlines a study to determine the pharmacokinetic profile of this compound in mice.

1. Animal Model and Dosing:

  • Use male Swiss albino mice (6-8 weeks old).

  • Administer a single dose of this compound intravenously (IV) and orally (PO) to separate groups of mice (n=3 per time point). A typical dose for a preliminary PK study might be 10 mg/kg.

2. Sample Collection:

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood to obtain plasma and store at -80°C until analysis.

3. Sample Analysis and Data Calculation:

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[7] Oral bioavailability (F%) can be determined by comparing the AUC from oral and IV administration.

ParameterDescription
Animal Model Swiss Albino Mice (Male, 6-8 weeks)
Number of Animals 3 per time point per route
Administration Routes Intravenous (IV), Oral (PO)
Dose 10 mg/kg
Sampling Time Points 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours
Matrix Plasma
Analytical Method LC-MS/MS
Calculated Parameters CL, Vd, t½, Cmax, Tmax, AUC, F%

Protocol 3: Preliminary In Vivo Toxicology Study

This protocol describes an acute toxicology study to assess the safety profile of this compound.

1. Animal Model and Dosing:

  • Use both male and female mice (e.g., CD-1 mice, 6-8 weeks old).

  • Administer this compound daily for 7-14 days at three dose levels (e.g., a low, medium, and high dose based on efficacy and PK data) via the intended clinical route (e.g., oral gavage). A vehicle control group should be included.

2. Monitoring and Observations:

  • Conduct daily clinical observations for any signs of toxicity (e.g., changes in behavior, appearance, activity).

  • Record body weight daily.

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

3. Necropsy and Histopathology:

  • Perform a gross necropsy on all animals.

  • Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and preserve them in formalin for histopathological examination.

ParameterDescription
Animal Model CD-1 Mice (Male and Female, 6-8 weeks)
Number of Animals 5 per sex per group
Administration Route Oral Gavage (PO)
Treatment Groups Vehicle Control, Low Dose, Medium Dose, High Dose
Dosing Frequency Once daily (QD)
Treatment Duration 7-14 days
Endpoints Clinical Observations, Body Weight, Hematology, Clinical Chemistry, Gross Necropsy, Histopathology

Data Presentation

Table 1: Representative In Vivo Efficacy Data for a Novel Kinase Inhibitor
Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control 1450 ± 150-+5.2 ± 1.5
Compound A (10 mg/kg) 980 ± 12032.4+4.8 ± 1.2
Compound A (30 mg/kg) 550 ± 9562.1+2.1 ± 1.8
Compound A (100 mg/kg) 210 ± 5085.5-3.5 ± 2.1
Table 2: Representative Pharmacokinetic Parameters
RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t½ (hr)CL (L/hr/kg)Vd (L/kg)F (%)
IV 1025000.0832002.53.111.0-
PO 108501.024002.8--75
Table 3: Representative Toxicology Findings
Treatment GroupKey Clinical SignsMean Body Weight Change (%)Key Histopathological Findings
Vehicle Control None+8.5No significant findings
Low Dose None+7.9No significant findings
Medium Dose Mild lethargy+2.1Minimal hepatocellular vacuolation
High Dose Moderate lethargy, ruffled fur-5.2Mild to moderate hepatocellular vacuolation, mild renal tubular degeneration

Conclusion

The provided protocols and application notes offer a structured approach to the in vivo characterization of this compound. By systematically evaluating its efficacy, pharmacokinetics, and safety profile, researchers can gain critical insights into its therapeutic potential and make informed decisions for further development. The data generated from these studies will be essential for establishing a proof-of-concept and guiding future preclinical and clinical investigations.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 5-Thiophen-3-YL-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of the novel compound, 5-Thiophen-3-YL-1H-indazole. The following sections detail the theoretical background, experimental protocols for both in vitro and in vivo models, and data presentation guidelines.

Introduction to Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] Key signaling pathways that regulate the inflammatory response include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[2][3][4][5] Anti-inflammatory drug discovery often targets components of these pathways to modulate the production of pro-inflammatory mediators.

NF-κB Signaling Pathway: The NF-κB pathway is a central mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including cytokines and chemokines.[2][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[7][8]

MAPK Signaling Pathway: MAPK pathways are involved in diverse cellular processes, including inflammation.[3] The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[9] These kinases are activated by a phosphorylation cascade and, in turn, phosphorylate downstream targets, including transcription factors that regulate the expression of inflammatory mediators.[3][10]

JAK/STAT Signaling Pathway: The JAK/STAT pathway is crucial for signaling initiated by numerous cytokines and growth factors involved in immunity and inflammation.[4][11][12] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[4][12]

Data Presentation

Quantitative data from the following experimental protocols should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and control groups.

Table 1: In Vitro Anti-inflammatory Activity of this compound
AssayConcentration (µM)Inhibition (%)IC₅₀ (µM)
COX-2 Inhibition 10
25
50
TNF-α Inhibition 10
25
50
IL-6 Inhibition 10
25
50
Nitric Oxide (NO) Inhibition 10
25
50
Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema
Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 5hInhibition of Edema (%) at 5h
Vehicle Control --
This compound 25
50
100
Positive Control (e.g., Diclofenac) 10

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.

In Vitro Assays

1. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This assay is a standard method to screen for anti-inflammatory properties by measuring the inhibition of pro-inflammatory cytokine and mediator release from macrophages stimulated with LPS.[13]

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages).[13]

  • Protocol:

    • Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (e.g., DMSO) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours. A non-stimulated control group should also be included.

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Measure the accumulation of nitrite, a stable product of nitric oxide, in the supernatant using the Griess reagent.[14]

    • Assess cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.

    • Calculate the percentage inhibition of cytokine and nitric oxide production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

2. Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation.

  • Protocol:

    • Utilize a commercially available COX-2 inhibitor screening assay kit.

    • Prepare the reaction mixture containing assay buffer, heme, and purified COX-2 enzyme.

    • Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate the reaction mixture according to the kit's instructions.

    • Measure the production of prostaglandin E2 (PGE2) or other prostanoids using the detection method provided in the kit (e.g., colorimetric or fluorometric).

    • Calculate the percentage inhibition of COX-2 activity and determine the IC₅₀ value.

3. Western Blot Analysis of Inflammatory Signaling Proteins

This technique is used to investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Culture macrophages (e.g., RAW 264.7) and pre-treat with this compound for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for a shorter duration (e.g., 15-60 minutes) to observe protein phosphorylation.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins, such as p65 (NF-κB), IκBα, p38 MAPK, and JNK.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the effect of the compound on the phosphorylation of these proteins.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.[15][16][17]

  • Animals: Male Wistar rats or Swiss albino mice.

  • Protocol:

    • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., diclofenac, 10 mg/kg), and three dose levels of this compound (e.g., 25, 50, and 100 mg/kg).

    • Administer the test compound or control substances orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

    • Calculate the percentage inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

The following diagrams illustrate the key inflammatory signaling pathways and a general experimental workflow for assessing the anti-inflammatory effects of this compound.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB IkB->IkB_P NFkB_N NF-κB NFkB->NFkB_N translocates Proteasome Proteasome IkB_P->Proteasome degradation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_N->Genes activates Compound This compound Compound->IKK inhibits? Compound->NFkB_N inhibits?

Caption: NF-κB Signaling Pathway in Inflammation.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 p38 p38 MAPK MKK36->p38 JNK JNK MKK47->JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Compound This compound Compound->p38 inhibits? Compound->JNK inhibits?

Caption: MAPK Signaling Pathway in Inflammation.

JAK_STAT_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P P-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates Genes Inflammatory Gene Expression Nucleus->Genes activates transcription Compound This compound Compound->JAK inhibits?

Caption: JAK/STAT Signaling Pathway in Inflammation.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment invitro_start This compound macrophage_assay LPS-Stimulated Macrophage Assay invitro_start->macrophage_assay cox_assay COX-2 Inhibition Assay invitro_start->cox_assay cytokine_assay Measure Cytokines (TNF-α, IL-6) & NO macrophage_assay->cytokine_assay western_blot Western Blot for Signaling Proteins macrophage_assay->western_blot invivo_start Promising In Vitro Results cytokine_assay->invivo_start cox_assay->invivo_start western_blot->invivo_start paw_edema Carrageenan-Induced Paw Edema Model invivo_start->paw_edema measure_edema Measure Paw Volume paw_edema->measure_edema data_analysis_vivo Calculate % Inhibition measure_edema->data_analysis_vivo

Caption: Experimental Workflow for Anti-inflammatory Assessment.

References

Application Notes and Protocols for 5-Thiophen-3-YL-1H-indazole in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for 5-Thiophen-3-YL-1H-indazole is limited in publicly available literature. The following application notes and protocols are based on the known properties and applications of structurally related indazole and thiophene-containing compounds, which are frequently investigated as kinase inhibitors and anticancer agents.[1][2][3][4][5] Researchers should use this document as a guide and perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.

Application Notes

Introduction: this compound is a heterocyclic small molecule featuring an indazole core linked to a thiophene ring. The indazole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a variety of biologically active compounds, including those with antitumor, anti-inflammatory, and antibacterial properties.[3][4] Compounds with similar structures, such as diarylpyrazoles containing a thiophene group, have shown potent antiproliferative activity against cancer cell lines by targeting key cellular pathways, including the inhibition of heat shock protein 90 (Hsp90).[1] These characteristics suggest that this compound holds potential as a research tool for investigating cancer cell proliferation, apoptosis, and cell cycle regulation.

Potential Applications:

  • Investigation of anticancer properties in various cancer cell lines (e.g., hepatocellular carcinoma, breast cancer).[1][6]

  • Elucidation of mechanism of action, potentially as a kinase inhibitor or an inhibitor of chaperone proteins like Hsp90.[1]

  • Studies on cell cycle arrest and induction of apoptosis.[1]

  • Use as a lead compound for further drug development and structural optimization.[5]

Physicochemical Properties (Representative): To facilitate experimental planning, representative physicochemical properties based on the closely related isomer, 5-Thiophen-2-yl-1H-indazole, are provided below.[7]

PropertyValueSource
Molecular Formula C₁₁H₈N₂S[7]
Molecular Weight 200.26 g/mol [7]
Appearance Off-white to yellow solidAssumed
Storage Store at 0-8°C[7]

Solubility Data (Representative): The solubility of heterocyclic small molecules can vary. It is recommended to prepare high-concentration stock solutions in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

SolventSolubilityNotes
DMSO ≥ 20 mg/mL (≥ 100 mM)Recommended for stock solutions.
Ethanol Sparingly solubleMay require heating.
Water InsolubleDilute from DMSO stock for aqueous media.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound (MW: 200.26 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Carefully weigh out 2 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube. Calculation: (2 mg / 200.26 mg/mmol) / 1 mL = 0.009987 mol/L ≈ 10 mM

  • Mixing: Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a general method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound on a chosen cancer cell line (e.g., HepG2).

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 10 mM stock solution of this compound in DMSO

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest treatment concentration (e.g., 0.1% DMSO).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for another 4 hours at 37°C or overnight at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Hypothetical IC₅₀ Data: The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines, based on data for similar compounds.[1]

Cell LineCancer TypeIncubation TimeIC₅₀ (µM)
HepG2 Hepatocellular Carcinoma72 hours0.08
MCF-7 Breast Cancer72 hours1.2
A549 Lung Cancer72 hours5.5
HEK-293 Normal Kidney (Control)72 hours> 30

Visualizations

Hypothetical Signaling Pathway Inhibition

Based on the activity of structurally similar compounds, this compound may function as an Hsp90 inhibitor.[1] Hsp90 is a molecular chaperone required for the stability and function of numerous oncogenic "client" proteins. Its inhibition leads to the degradation of these proteins, resulting in cell cycle arrest and apoptosis.

G cluster_0 Cellular Stress / Oncogenic Signaling cluster_1 Hsp90 Chaperone Cycle cluster_2 Drug Action cluster_3 Cellular Outcomes Client_Proteins Oncogenic Client Proteins (e.g., Akt, Cdk4, HER2) Degradation Client Protein Degradation (Ubiquitin-Proteasome Pathway) Client_Proteins->Degradation Degraded when Hsp90 is inhibited Hsp90 Hsp90 Hsp90->Client_Proteins Stabilizes ATP ATP Hsp90->ATP Binds ADP ADP Hsp90->ADP ATP->Hsp90 Hydrolysis Compound This compound Compound->Hsp90 Inhibits ATP Binding Apoptosis Apoptosis Degradation->Apoptosis CellCycleArrest Cell Cycle Arrest Degradation->CellCycleArrest

Caption: Hypothetical mechanism of action via Hsp90 inhibition.

Experimental Workflow

The following diagram outlines the general workflow for testing the effects of this compound in cell culture.

G prep 1. Prepare 10 mM Stock Solution in DMSO treat 3. Treat Cells with Serial Dilutions of Compound prep->treat seed 2. Seed Cells in 96-well Plate seed->treat incubate 4. Incubate for 48-72 hours treat->incubate assay 5. Perform Cell Viability Assay (MTT) incubate->assay read 6. Read Absorbance at 570 nm assay->read analyze 7. Analyze Data and Calculate IC50 read->analyze

Caption: Workflow for determining compound cytotoxicity.

References

Application Notes and Protocols for the Quantification of 5-Thiophen-3-YL-1H-indazole in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for a robust and sensitive bioanalytical method for the quantitative determination of 5-Thiophen-3-YL-1H-indazole in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in complex biological matrices.[1][2][3][4] The protocol encompasses a straightforward solid-phase extraction (SPE) for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[5][6][7]

Introduction

This compound is a novel heterocyclic compound with potential therapeutic applications. To support preclinical and clinical development, a reliable and validated bioanalytical method is essential for pharmacokinetic and toxicokinetic studies.[4][8] This document details the experimental procedures for sample preparation, chromatographic and mass spectrometric conditions, and a summary of the method validation results.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to clean up and concentrate this compound and its internal standard (IS) from human plasma samples.[2]

  • Materials:

    • SPE Cartridges (e.g., Oasis HLB)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard solution.

    • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

    • Elution: Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Analysis: The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Instrumentation:

    • Liquid Chromatography: Waters ACQUITY UPLC I-Class System or equivalent.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution:

      Time (min) %A %B
      0.0 95 5
      2.0 5 95
      2.5 5 95
      2.6 95 5

      | 4.0 | 95 | 5 |

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Sample Temperature: 10°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 450°C.

    • Desolvation Gas Flow: 800 L/Hr.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM) Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
      This compound 229.0 117.1 30 25

      | Internal Standard | 234.0 | 122.1 | 30 | 25 |

Data Presentation

The method was validated for linearity, accuracy, precision, and other parameters as per regulatory guidelines.[5][6][7]

Table 1: Calibration Curve Linearity
Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
0.5 - 500y = 0.015x + 0.002> 0.995
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ0.598.28.597.59.2
LQC1.5101.56.2102.17.1
MQC7599.84.1100.55.3
HQC400103.23.5102.84.6

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma_sample Plasma Sample (200 µL) add_is Add Internal Standard plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_reconstitute Evaporation & Reconstitution elute->dry_reconstitute final_sample Final Sample for Analysis dry_reconstitute->final_sample injection Inject into UPLC final_sample->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection data_processing Data Acquisition & Processing detection->data_processing

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described UPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple and efficient sample preparation, coupled with the speed of UPLC analysis, makes this method suitable for high-throughput bioanalysis in support of drug development programs. The validation data demonstrates that the method meets the criteria for bioanalytical method validation as set forth by regulatory agencies.

References

Application Notes and Protocols for 5-Thiophen-3-YL-1H-indazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the agrochemical applications of 5-Thiophen-3-YL-1H-indazole is limited in publicly available literature. The following application notes and protocols are based on the known activities of structurally related thiophene and indazole derivatives and are intended to serve as a guide for potential research directions.

Application Notes

The heterocyclic compound this compound, which incorporates both a thiophene and an indazole ring system, represents a scaffold of interest for agrochemical research. While direct studies on this specific isomer are not extensively documented, the individual and combined presence of these moieties in other molecules suggests a range of potential applications in crop protection.

Potential Agrochemical Applications
  • Fungicidal Activity: The thiophene moiety is a key component in several commercial and developmental fungicides. For instance, N-(thiophen-2-yl) nicotinamide derivatives have demonstrated potent activity against various plant pathogenic fungi, including cucumber downy mildew.[1][2] The mechanism of action for some thiophene-containing fungicides involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi.[3] The indazole nucleus is also present in compounds with documented antifungal properties. The combination of these two pharmacophores in this compound makes it a promising candidate for investigation as a novel fungicide.

  • Herbicidal Activity: Research on 3-aryl-1H-indazoles has shown that this class of compounds can act as growth inhibitors for various plant species, affecting both root and shoot development.[4][5] This suggests that the indazole core of this compound could contribute to herbicidal activity. The thiophene ring is also found in some herbicidal molecules, further supporting the potential of this compound in weed management research.

  • Insecticidal and Nematicidal Activity: Naturally occurring thiophenes produced by plants from the Asteraceae family exhibit a broad spectrum of biological activities, including insecticidal and nematicidal effects.[6] These compounds often act as a chemical defense mechanism against various pathogens and pests. This precedent suggests that synthetic thiophene derivatives like this compound could be explored for their potential to control insect and nematode pests in agriculture.

Structure-Activity Relationship (SAR) Considerations

Based on studies of related compound classes, the biological activity of this compound could be modulated through chemical modification. For fungicidal analogues, the type and position of substituents on both the thiophene and indazole rings are likely to be critical determinants of efficacy and spectrum of activity. Similarly, for potential herbicidal applications, modifications to either ring system could influence potency and crop selectivity.

Quantitative Data for Structurally Related Compounds

While no specific data for this compound is available, the following table provides an example of the fungicidal efficacy of related N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis).

Compound ClassTarget OrganismBioassay TypeEC₅₀ (mg/L)Reference Compound(s)EC₅₀ of Reference(s) (mg/L)
N-(thiophen-2-yl) nicotinamide derivativesPseudoperonospora cubensisIn vivo (Greenhouse)1.96 - 4.69Flumorph7.55
Diflumetorim21.44
Data sourced from a study on N-(thiophen-2-yl) nicotinamide derivatives.[1][2]

Experimental Protocols

The following are generalized protocols for the initial screening of this compound for potential agrochemical activities.

Protocol 1: In Vitro Fungicidal Assay - Mycelial Growth Inhibition

This protocol is designed to assess the intrinsic ability of the test compound to inhibit the growth of pathogenic fungi.

  • Fungal Strains: Obtain pure cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium oxysporum).

  • Culture Medium: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

  • Stock Solution Preparation: Dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a stock solution of known concentration (e.g., 10,000 mg/L).

  • Preparation of Amended Media: While the PDA is still molten (approx. 45-50°C), add the stock solution to achieve a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). A control plate containing only DMSO (at the same concentration as the highest test rate) should also be prepared.

  • Inoculation: Aseptically place a 5 mm mycelial plug, taken from the leading edge of an actively growing fungal culture, onto the center of each solidified PDA plate (both treated and control).

  • Incubation: Incubate the plates at a suitable temperature (e.g., 22-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percent inhibition of mycelial growth for each concentration relative to the control. Determine the EC₅₀ value (the concentration causing 50% inhibition) using probit analysis or other suitable statistical software.

Protocol 2: In Vivo Herbicidal Assay - Pre-emergence

This protocol assesses the compound's ability to prevent weed seed germination and emergence.

  • Plant Material: Use seeds of common weed species (e.g., barnyardgrass (Echinochloa crus-galli), common lambsquarters (Chenopodium album)).

  • Growth Medium: Prepare a standard greenhouse soil mix in small pots.

  • Sowing: Sow a predetermined number of seeds (e.g., 20) per pot at a shallow depth.

  • Compound Application: Prepare a solution of this compound in a suitable solvent/water emulsion with a surfactant. Apply the solution evenly to the soil surface of each pot at various rates (e.g., 100, 250, 500, 1000 g a.i./ha). A control group should be treated with the solvent/surfactant solution only.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Data Collection: After a set period (e.g., 14-21 days), count the number of emerged seedlings in each pot and assess their overall health (e.g., stunting, chlorosis, necrosis) on a rating scale.

  • Analysis: Calculate the percent inhibition of emergence for each treatment rate compared to the control. Determine the GR₅₀ value (the rate causing 50% growth reduction).

Visualizations

The following diagrams illustrate a typical workflow for agrochemical discovery and a hypothetical mode of action for a fungicide targeting the respiratory chain.

Agrochemical_Discovery_Workflow cluster_discovery Discovery Phase cluster_screening Screening & Optimization cluster_development Development Phase cluster_moa Mechanism of Action synthesis Synthesis of this compound & Analogue Library in_vitro In Vitro Bioassays (Fungicidal, Herbicidal, Insecticidal) synthesis->in_vitro in_vivo Greenhouse & Growth Chamber Tests in_vitro->in_vivo moa_studies Mode of Action Studies in_vitro->moa_studies sar Structure-Activity Relationship (SAR) Optimization in_vivo->sar field_trials Field Trials in_vivo->field_trials sar->synthesis toxicology Toxicology & Environmental Fate field_trials->toxicology

Caption: A generalized workflow for agrochemical discovery and development.

Hypothetical_Fungicidal_MOA compound This compound sdh_complex Succinate Dehydrogenase (SDH) Fungal Mitochondrial Complex II compound->sdh_complex Binds to & Inhibits etc Electron Transport Chain sdh_complex->etc Blocks Electron Flow (Succinate to Ubiquinone) atp_synthesis ATP Synthesis etc->atp_synthesis Disrupts Proton Gradient energy_depletion Cellular Energy Depletion atp_synthesis->energy_depletion growth_inhibition Fungal Growth Inhibition energy_depletion->growth_inhibition

Caption: Hypothetical mode of action targeting fungal respiration.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of 5-Thiophen-3-YL-1H-indazole in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 5-Thiophen-3-YL-1H-indazole. Given that many kinase inhibitors and heterocyclic compounds exhibit poor water solubility, this guide provides a series of troubleshooting steps, experimental protocols, and frequently asked questions to help you achieve your desired experimental concentrations.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates out of my aqueous buffer. What are the initial troubleshooting steps?

A1: Precipitation of a compound upon dilution into an aqueous buffer is a common issue, especially for lipophilic molecules. The drastic change in solvent polarity from a high-concentration organic stock solution (like DMSO) to a predominantly aqueous environment can cause the compound to crash out.

Initial Troubleshooting Steps:

  • Verify Stock Solution Integrity: Ensure your stock solution is fully dissolved. If necessary, gentle warming or brief sonication can be used.

  • Optimize Dilution Method: Instead of adding the aqueous buffer to your stock, add the stock solution dropwise to the vortexing aqueous buffer.[1] This rapid dispersion can prevent localized supersaturation.

  • Lower the Final Concentration: Your target concentration may exceed the compound's aqueous solubility limit. Attempt to use a lower final concentration to see if the compound remains in solution.

  • Check Buffer Components: High salt concentrations in your buffer can sometimes lead to "salting out" of the compound. If possible, try reducing the salt concentration.

Q2: How can I use co-solvents to improve the solubility of this compound?

A2: Co-solvents are water-miscible organic solvents that can be added to your aqueous buffer to increase the solubility of hydrophobic compounds.[2] They work by reducing the overall polarity of the solvent system. Common co-solvents in research settings include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[3]

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 20 mM).

  • Prepare Co-solvent Buffers: Prepare a series of your desired aqueous buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, and 10% ethanol).

  • Dilute the Stock: Add the stock solution to each co-solvent buffer to achieve your desired final concentration.

  • Observe and Analyze: Vortex each solution and visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at your experimental temperature. For a more quantitative analysis, you can centrifuge the samples and measure the concentration of the supernatant by HPLC or UV-Vis spectroscopy.

Data Presentation: Illustrative Solubility in Co-solvent Systems

Co-solvent System (in PBS, pH 7.4)Illustrative Solubility of this compound (µM)Observations
0.5% DMSO (Vehicle Control)< 1Immediate precipitation
1% Ethanol5Slight haze
5% Ethanol25Clear solution
10% PEG 40050Clear solution
5% NMP (N-methyl-2-pyrrolidone)75Clear solution

Note: The data in this table is for illustrative purposes. Always perform vehicle control experiments to account for any effects of the co-solvent on your assay.

Q3: Can adjusting the pH of my aqueous buffer improve solubility?

A3: Yes, for ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[4] The indazole moiety contains nitrogen atoms that can be protonated or deprotonated. By shifting the pH of the buffer away from the compound's isoelectric point (pI), you can increase the proportion of the more soluble ionized form. For weak bases, decreasing the pH (more acidic) generally increases solubility, while for weak acids, increasing the pH (more alkaline) improves solubility.[4][5]

Experimental Protocol: pH-Solubility Profile

  • Prepare a Range of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system has adequate buffering capacity at each pH.

  • Add Compound: Add an excess of solid this compound to each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separate and Measure: Separate the undissolved solid by centrifugation or filtration.

  • Quantify: Determine the concentration of the compound in the supernatant using a validated analytical method like HPLC-UV.

Data Presentation: Illustrative pH-Solubility Profile

Buffer pHIllustrative Solubility of this compound (µg/mL)
4.050.2
5.015.8
6.02.5
7.00.8
7.40.5
8.00.4

Note: The data in this table is for illustrative purposes and suggests the compound may have basic properties. The actual pH-solubility profile needs to be determined experimentally.

Q4: What are cyclodextrins and how can they be used to enhance solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity, forming an inclusion complex.[7][8] This complex has a water-soluble exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin Solutions: Prepare solutions of HP-β-CD in your desired aqueous buffer at various concentrations (e.g., 1, 5, 10, 20 mM).

  • Add Compound: Add an excess of solid this compound to each cyclodextrin solution.

  • Equilibrate: Agitate the mixtures for 24-48 hours at a controlled temperature to ensure the formation of the inclusion complex and to reach equilibrium.

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved compound. Analyze the supernatant to determine the concentration of the dissolved compound.

Data Presentation: Illustrative Effect of HP-β-CD on Solubility

HP-β-CD Concentration (mM)Illustrative Solubility of this compound (µM)
0 (Control)0.5
115
580
10175
20350

Note: The data in this table is for illustrative purposes.

Q5: When should I consider more advanced formulation strategies?

A5: If the methods above are insufficient for your needs, particularly for in vivo studies, you may need to consider advanced formulation strategies. These are typically more complex to prepare but can significantly enhance solubility and bioavailability.

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a solid state.[10][11][12] This can be achieved by methods like solvent evaporation or hot-melt extrusion. The goal is to reduce particle size to a molecular level and improve wettability.[13]

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants.[14][15][16] The small particle size increases the surface area, leading to a higher dissolution rate.

  • Micellar Solubilization: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles can encapsulate hydrophobic drugs within their core, increasing their solubility.

Troubleshooting Workflows and Diagrams

Caption: A troubleshooting workflow for addressing compound precipitation.

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: Purification Strategies for 5-Thiophen-3-YL-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Thiophen-3-YL-1H-indazole. The content is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Given that a common synthetic route to 5-aryl-1H-indazoles is the Suzuki-Miyaura cross-coupling reaction, you can anticipate several types of impurities[1][2]:

  • Unreacted Starting Materials: Residual 5-bromo-1H-indazole (or other halogenated indazole precursor) and thiophene-3-boronic acid or its esters.

  • Homocoupling Products: Bithiophene, formed from the coupling of two thiophene-3-boronic acid molecules. This is often promoted by the presence of oxygen.[1]

  • Protodeboronation Product: The thiophene-3-boronic acid can be converted to thiophene.

  • Catalyst Residues: Palladium catalysts and ligands used in the coupling reaction.

  • Isomers: Depending on the reaction conditions during the synthesis of the indazole core, you might have positional isomers of the thiophene group on the indazole ring.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for compounds of this class are:

  • Flash Column Chromatography: This is the most widely used method for separating the desired product from reaction byproducts and starting materials. Silica gel is a common stationary phase.[3]

  • Recrystallization: This can be a highly effective method for obtaining a high-purity final product, especially if the crude material is already relatively pure.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is particularly useful for separating closely related impurities or isomers that are difficult to resolve by column chromatography.[4]

Q3: My product and a major impurity have very similar Rf values on TLC. How can I improve separation by column chromatography?

A3: Co-elution is a common challenge. Here are several strategies to improve separation:

  • Solvent System Optimization: Experiment with different solvent systems. If you are using a standard hexane/ethyl acetate gradient, try switching to a different solvent combination like dichloromethane/methanol or toluene/acetone. Even small additions of a third solvent can significantly alter selectivity.

  • Modifier Addition: For nitrogen-containing heterocycles, adding a small amount of a modifier to the eluent can improve peak shape and separation. For basic compounds, adding a small percentage of triethylamine (e.g., 0.1-1%) can help. Conversely, for acidic impurities, a small amount of acetic acid might be beneficial.[5]

  • Stationary Phase Change: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 silica gel.

  • Reduce the Rf: Aim for a lower Rf value (around 0.1-0.2) for your target compound on the TLC plate. While this will require more solvent and a longer elution time, it often leads to better separation of closely eluting spots.[5]

Q4: I am having trouble getting my compound to crystallize. What can I do?

A4: Successful recrystallization depends heavily on the choice of solvent and the cooling process.

  • Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents with varying polarities.

  • Mixed Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common mixtures for indazole derivatives include acetone/water and ethanol/water.[6]

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals or "oiling out".[7]

  • Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography
Potential Cause Troubleshooting Step
Product is too polar and sticking to the silica gel. Add a more polar solvent to your gradient (e.g., methanol in dichloromethane). Add a small amount of triethylamine to the eluent to reduce interactions with acidic silica.
Product is degrading on the silica gel. Thiophene-containing compounds can sometimes be sensitive to acidic silica gel.[8] Neutralize the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent. Alternatively, use a less acidic stationary phase like alumina.
Improper solvent polarity for elution. Ensure your elution gradient is appropriate. If the product is not eluting, gradually increase the polarity of the mobile phase.
Product is co-eluting with a UV-inactive impurity. Analyze fractions by a secondary method, such as LC-MS or NMR, to identify fractions containing the pure product.
Issue 2: Persistent Impurities After Purification
Impurity Type Identification Troubleshooting Strategy
Unreacted 5-bromo-1H-indazole Similar polarity to the product, making separation by column chromatography difficult.[5]Optimize the reaction to drive it to completion. For purification, try a different solvent system for chromatography to improve separation or attempt recrystallization.
Thiophene Homocoupling Product Typically less polar than the desired product.Thoroughly degas the reaction mixture to minimize oxygen, which promotes homocoupling.[1] This impurity should be separable by column chromatography.
Palladium Catalyst Residues Often appear as a fine black solid.Filter the reaction mixture through a pad of Celite® before aqueous workup.[1] During chromatography, palladium residues usually remain at the top of the column.
Boronic Acid/Ester Residues Can be polar and may streak on the TLC plate.Perform an aqueous wash with a mild base (e.g., NaHCO3 solution) during the reaction workup to remove boronic acid residues.

Quantitative Data Summary

Purification Method Stationary/Mobile Phase Typical Purity Typical Recovery Reference
Flash Column Chromatography Silica Gel / Hexane:Ethyl Acetate Gradient>95%60-85%[Syntheses of 1-Aryl-5-nitro-1H-indazoles][9]
Recrystallization Acetone/Water or Ethanol/Water>99%70-90% (of the material being recrystallized)[Method for separating and purifying substituted indazole isomers][6]
Preparative HPLC C18 Reverse Phase / Acetonitrile:Water Gradient>99.5%50-80%General expectation for prep-HPLC

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Objective: To purify crude this compound by removing polar and non-polar impurities.

Methodology:

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent. Gradually increase the polarity by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization

Objective: To obtain high-purity this compound from a partially purified solid.

Methodology:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., acetone).

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Slowly add a "poor" solvent (e.g., water) to the hot solution until it becomes slightly cloudy. Re-heat gently until the solution is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Visualizations

Purification_Workflow crude Crude this compound tlc TLC Analysis crude->tlc column Column Chromatography tlc->column Determine Eluent fractions Analyze Fractions column->fractions pure_column Pure Product (>95%) fractions->pure_column Combine Pure Fractions recrystallization Recrystallization pure_column->recrystallization Optional Final Polishing crystals High Purity Crystals (>99%) recrystallization->crystals Troubleshooting_CoElution start Co-elution of Product and Impurity option1 Change Solvent System (e.g., DCM/MeOH) start->option1 option2 Add Eluent Modifier (e.g., 0.1% TEA) start->option2 option3 Lower Product Rf on TLC (to ~0.1-0.2) start->option3 option4 Change Stationary Phase (e.g., Alumina, C18) start->option4 outcome Improved Separation option1->outcome option2->outcome option3->outcome option4->outcome

References

troubleshooting regioselectivity in the synthesis of substituted indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired N1 or N2 substituted indazole regioisomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge regarding regioselectivity in the synthesis of substituted indazoles?

The main challenge arises from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, leading to the 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[1] Consequently, direct alkylation or acylation of the indazole scaffold often yields a mixture of N1- and N2-substituted products, making control of regioselectivity a significant hurdle.[1] Achieving high selectivity for a single regioisomer is crucial for the synthesis of specific, biologically active molecules and necessitates careful control of reaction conditions.[1]

Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?

Several factors critically influence the N1/N2 ratio of the products. These include:

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C3 position tend to favor N1 alkylation due to steric hindrance around the N2 position.[1] Conversely, electron-withdrawing groups (such as -NO₂ or -CO₂Me) at the C7 position can strongly direct substitution towards the N2 position.[1]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent is crucial. For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[1] The combination of a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) often leads to a mixture of isomers.[2]

  • Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[1]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1][3] Conditions that allow for equilibration, such as higher temperatures, tend to favor the N1 isomer.[3][4]

Q3: Which synthetic routes are preferred for selectively obtaining 2H-indazoles (N2-substituted)?

While direct alkylation can be tuned for N2-selectivity, certain synthetic methods are specifically designed to yield 2H-indazoles. The Davis-Beirut reaction and the Cadogan reductive cyclization are two prominent examples.[1] The Davis-Beirut reaction, for instance, involves the N,N-bond forming heterocyclization to create various 2H-indazoles and indazolones.[5][6] Additionally, specific metal-mediated reactions, such as those using Ga/Al, have been developed for the regioselective synthesis of 2H-indazoles.[7][8] The Mitsunobu reaction also often shows a preference for the formation of the N2-regioisomer.[4][9]

Troubleshooting Guides

Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?

Solution: To enhance selectivity for the thermodynamically favored N1-substituted product, you should employ conditions that promote equilibration and take advantage of steric and electronic factors.

  • Change Base and Solvent: Switch to sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF). This combination has been shown to provide greater than 99% N1 regioselectivity for indazoles with various C3 substituents.[1]

  • Introduce a Bulky C3 Substituent: If your synthetic route allows, the presence of a sterically demanding group at the C3 position will disfavor alkylation at the adjacent N2 position.

  • Increase Reaction Temperature: Higher temperatures can facilitate the equilibration of the initially formed mixture to the more thermodynamically stable N1-isomer.[3]

Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?

Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of your substrate or modify the reaction conditions to prevent thermodynamic equilibration.

  • Introduce an Electron-Withdrawing Group at C7: The presence of an electron-withdrawing group, such as a nitro (-NO₂) or a carboxylate (-CO₂Me) group, at the C7 position can direct alkylation to the N2 position with high selectivity (≥96%).[10]

  • Use Acidic Conditions: Alkylation under acidic conditions, for example, using a catalytic amount of triflic acid (TfOH) with a diazo compound, can be highly selective for the N2 position.[2]

  • Employ the Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), often provides the N2-substituted indazole as the major product.[2][4][9]

  • Consider a Directed Synthesis: If direct alkylation proves problematic, consider a synthetic route that builds the indazole ring in a manner that pre-determines the N2-substitution pattern, such as the Davis-Beirut reaction or a one-pot Cadogan reductive cyclization.[1][11][12]

Data Presentation

Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (NaH in THF)

1H-Indazole SubstituentAlkylating AgentReaction ConditionsN1:N2 RatioReference
3-COMen-pentyl bromideNaH / THF, RT to 50 °C>99 : 1[2]
3-tert-butyln-pentyl bromideNaH / THF, RT to 50 °C>99 : 1[2]
7-NO₂n-pentyl bromideNaH / THF, RT to 50 °C4 : 96[2]
7-CO₂Men-pentyl bromideNaH / THF, RT to 50 °C<1 : 99[2]

Table 2: Regioselectivity under Various Reaction Conditions

1H-Indazole SubstituentAlkylating AgentReaction ConditionsN1:N2 RatioReference
5-bromo-3-CO₂MeMethyl iodideK₂CO₃ / DMF53 : 47[2]
6-fluoro4-methoxybenzyl chlorideK₂CO₃ / DMF~1 : 1[2]
UnsubstitutedEthyl diazoacetateTfOH / DCM, RT0 : 100[2]
3-CO₂Men-pentanolPPh₃, DIAD / THF1 : 2.5[9]

Experimental Protocols

Protocol 1: N1-Selective Alkylation using NaH/THF

This protocol is optimized for achieving high regioselectivity for the N1 position under thermodynamically controlled conditions.

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 equivalents) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature, or gently heat to 50 °C if necessary. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: N2-Selective Alkylation via the Mitsunobu Reaction

This protocol often favors the formation of the N2-substituted indazole under kinetically controlled conditions.

  • Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight, or until completion as monitored by TLC.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified directly by flash column chromatography on silica gel to separate the N2-alkylated product from the N1-isomer and reaction byproducts.

Protocol 3: One-Pot Condensation–Cadogan Reductive Cyclization for 2H-Indazoles

This method provides a regioselective synthesis of N2-substituted indazoles.[11][12]

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equivalent), the desired aniline or aliphatic amine (1.1 equivalents), and isopropanol (i-PrOH).

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 equivalents) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.

Visualizations

Troubleshooting_Regioselectivity start Low N1/N2 Selectivity (e.g., ~1:1 mixture) desired_N1 Desired Product: N1-Substituted Indazole start->desired_N1 Aim for N1 desired_N2 Desired Product: N2-Substituted Indazole start->desired_N2 Aim for N2 condition_N1 Use NaH in THF. Introduce bulky C3 substituent. Increase reaction temperature. desired_N1->condition_N1 Action condition_N2 Use C7 EWG (e.g., -NO2). Use acidic conditions (e.g., TfOH cat.). Consider Mitsunobu reaction. Consider Cadogan or Davis-Beirut Synthesis. desired_N2->condition_N2 Action

Caption: Decision workflow for controlling N1/N2 regioselectivity.

Thermodynamic_vs_Kinetic_Control cluster_0 Kinetic Control cluster_1 Thermodynamic Control K_Product N2-Alkylated Indazole (Kinetic Product) T_Product N1-Alkylated Indazole (Thermodynamic Product) K_Product->T_Product Equilibration (if reversible) TS_K Lower Energy Transition State TS_K->K_Product TS_T Higher Energy Transition State TS_T->T_Product Indazole_Anion Indazole Anion Indazole_Anion->TS_K Low Temp, Short Time Indazole_Anion->TS_T High Temp, Long Time

Caption: Thermodynamic vs. Kinetic control in indazole alkylation.

Caption: Simplified workflow of the Davis-Beirut reaction.

References

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 5-(Thiophen-3-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthetic functionalization of 5-(Thiophen-3-yl)-1H-indazole.

Section 1: N-Functionalization (Alkylation & Arylation)

The selective functionalization of the nitrogen atoms in the indazole ring is a frequent objective, but it often leads to challenges with regioselectivity between the N1 and N2 positions.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 regioisomers. How can I improve the selectivity?

A1: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge governed by the reaction conditions. The N1-alkylated product is typically the thermodynamically more stable isomer, while the N2 product is often favored under kinetic control.[1] To enhance selectivity, systematically optimize the base, solvent, and temperature.

Q2: What conditions generally favor the formation of the N1-alkylated isomer?

A2: Conditions that allow for thermodynamic equilibration tend to favor the N1 isomer.[1] A widely used and effective method is the use of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).[2] This combination deprotonates the indazole, and the subsequent alkylation proceeds with high N1 selectivity.

Q3: How can I favor the formation of the N2-alkylated isomer?

A3: N2-alkylation is often achieved under conditions of kinetic control.[1] The presence of specific substituents on the indazole ring, such as an electron-withdrawing group at the C7 position, can strongly direct alkylation to the N2 position.[1] Additionally, certain synthetic routes that construct the indazole ring can provide regioselective access to 2H-indazoles from the outset.

Troubleshooting Guide: Poor N1/N2 Regioselectivity
Problem Potential Cause Suggested Solution
Nearly 1:1 mixture of N1/N2 isomers Use of a weak base and polar aprotic solvent (e.g., K₂CO₃ in DMF) can lead to poor selectivity.[2]For N1-Selectivity: Switch to a stronger base like sodium hydride (NaH) in a less polar aprotic solvent like THF.[1][2]
Low overall yield The chosen base may be too weak for complete deprotonation, or the reaction temperature may be too low.Increase the strength of the base (e.g., from K₂CO₃ to NaH or KHMDS). Cautiously increase the reaction temperature and monitor for decomposition.
Reaction does not go to completion Insufficient equivalents of base or alkylating agent. The alkylating agent may be unreactive.Use a slight excess of the base (1.1 equiv.) and the alkylating agent (1.2 equiv.).[1] If using a less reactive alkylating agent (e.g., alkyl chloride), consider switching to a more reactive one (e.g., alkyl bromide or iodide).
Data Summary: N-Alkylation Regioselectivity

The choice of base and solvent is critical for controlling the regiochemical outcome of indazole alkylation.

Indazole Substrate Alkylating Agent Base Solvent N1:N2 Ratio Reference
1H-IndazoleMethyl IodideNaHTHF>95:5[1][2]
1H-IndazoleMethyl IodideK₂CO₃DMF~50:50[2]
6-NitroindazoleAlkyl HalidesK₂CO₃AcetoneModerately favors N1[3]
Experimental Protocol: N1-Selective Alkylation

This protocol describes a general procedure for the N1-selective alkylation of 5-(thiophen-3-yl)-1H-indazole using sodium hydride.

Materials:

  • 5-(thiophen-3-yl)-1H-indazole (1.0 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv.)

  • Alkyl halide (e.g., Iodomethane or Benzyl Bromide) (1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add the 5-(thiophen-3-yl)-1H-indazole to a flame-dried flask containing anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Once complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimization Workflow for N-Alkylation

G Workflow for Optimizing N-Alkylation Selectivity start Start: Low N1/N2 Selectivity target_n1 Targeting N1 Isomer? start->target_n1 use_nah Use strong base (NaH) in non-polar solvent (THF) target_n1->use_nah Yes target_n2 Targeting N2 Isomer target_n1->target_n2 No check_n1_yield Good N1 Selectivity? use_nah->check_n1_yield end_n1 End: N1 Product Optimized check_n1_yield->end_n1 Yes reconsider Re-evaluate synthetic route or protecting group strategy check_n1_yield->reconsider No check_substituents Does substrate have C7 EWG? target_n2->check_substituents kinetic_conditions Use kinetic conditions (e.g., weaker base, low temp) check_substituents->kinetic_conditions No end_n2 End: N2 Product Favored check_substituents->end_n2 Yes kinetic_conditions->reconsider

Caption: Decision tree for optimizing N1 vs. N2 selectivity.

Section 2: C3-Functionalization via Cross-Coupling

The C3 position of the indazole core is a prime target for introducing molecular diversity. A robust strategy involves initial halogenation at C3, followed by a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura or Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: How can I introduce a new aryl or heteroaryl group at the C3 position of my indazole?

A1: A highly effective and versatile method is a two-step sequence. First, selectively iodinate the C3 position.[4] The resulting 3-iodo-5-(thiophen-3-yl)-1H-indazole is an excellent substrate for palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, to form a new C-C bond with a boronic acid.[5]

Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common causes?

A2: Low yields in Suzuki couplings can stem from several factors. A primary issue is the protodeboronation of the boronic acid, especially at high temperatures or in the presence of excess water.[5] Other causes include inefficient catalyst activity (requiring ligand optimization), incorrect choice of base, or premature catalyst decomposition.

Q3: Can I install a nitrogen-based group at the C3 position?

A3: Yes, after halogenating the C3 position, the Buchwald-Hartwig amination reaction can be used to form a C-N bond with a primary or secondary amine.[6] This reaction also requires careful optimization of the palladium catalyst, ligand, and base.

Troubleshooting Guide: Low Yield in C3-Suzuki Coupling
Problem Potential Cause Suggested Solution
Significant starting material remains Inactive catalyst or insufficient heating.Degas the solvent and reagents thoroughly to remove oxygen. Screen different palladium catalysts and phosphine ligands (e.g., Pd(dppf)Cl₂, XPhos).[7] Ensure the reaction reaches the optimal temperature (typically 80-120 °C).[5]
Formation of hydrodehalogenated side product Catalyst deactivation or issues with the boronic acid.Ensure high purity of the boronic acid. Use a slight excess (1.2-1.5 equiv.) of the boronic acid.[5]
Protodeboronation of boronic acid Excess water, high temperature, or prolonged reaction time.[5]Use anhydrous solvents or minimize the amount of water in the solvent system. Lower the reaction temperature if possible. Monitor the reaction closely and stop it once the starting material is consumed.
Low yield with thiopheneboronic acids Thiopheneboronic acids are prone to protodeboronation and can form side products like thiophene dimers.[7]Use a highly active catalyst system like Pd(dppf)Cl₂.[7] Carefully control the reaction time and temperature to minimize side reactions.
Data Summary: Optimized Suzuki-Miyaura Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of halo-indazoles.

Substrate Coupling Partner Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME8092[7][8]
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME8075[7][8]
3-Iodo-1H-indazoleArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100Varies[5]
Experimental Protocols

Protocol 1: C3-Iodination of 5-(thiophen-3-yl)-1H-indazole [4]

  • Dissolve 5-(thiophen-3-yl)-1H-indazole (1.0 equiv.) in DMF.

  • Add potassium hydroxide (KOH) (2.0-3.0 equiv.) and stir for 15-20 minutes at room temperature.

  • Add iodine (I₂) (1.5 equiv.) portion-wise. The reaction is typically exothermic.

  • Stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with an aqueous solution of sodium bisulfite.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or recrystallization to yield 3-iodo-5-(thiophen-3-yl)-1H-indazole.

Protocol 2: C3-Suzuki-Miyaura Cross-Coupling [5]

  • To a reaction vessel, add the 3-iodo-5-(thiophen-3-yl)-1H-indazole (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water or DME).[5][7]

  • Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: C3-Buchwald-Hartwig Amination [9][10]

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).

  • Add the solvent (e.g., toluene or dioxane).

  • Add the 3-iodo-5-(thiophen-3-yl)-1H-indazole (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until completion.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Workflow for C3-Functionalization

G General Workflow for C3-Functionalization start Start: 5-(thiophen-3-yl)-1H-indazole halogenation Step 1: C3-Halogenation (e.g., I₂, KOH, DMF) start->halogenation intermediate 3-Iodo-5-(thiophen-3-yl)-1H-indazole halogenation->intermediate coupling_choice Choose Cross-Coupling Reaction intermediate->coupling_choice suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) coupling_choice->suzuki C-C buchwald Buchwald-Hartwig Amination (C-N Bond Formation) coupling_choice->buchwald C-N suzuki_reagents Reagents: Ar-B(OH)₂ Pd Catalyst, Base suzuki->suzuki_reagents product_cc C3-Aryl/Heteroaryl Product suzuki->product_cc buchwald_reagents Reagents: R₂NH Pd Catalyst, Base buchwald->buchwald_reagents product_cn C3-Amino Product buchwald->product_cn

Caption: A two-step pathway for C3-functionalization.

References

stability testing of 5-Thiophen-3-YL-1H-indazole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Thiophen-3-YL-1H-indazole. The information is designed to address specific issues that may be encountered during stability testing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure, which contains a thiophene ring and an indazole nucleus, the expected degradation pathways include:

  • Oxidation: The thiophene ring and the indazole ring can be susceptible to oxidation, potentially leading to N-oxides, sulfoxides, or ring-opening products.[1][2]

  • Photodegradation: Thiophene-containing compounds can be reactive toward singlet oxygen, suggesting a potential for degradation under light exposure.[1][2] However, some thiophene derivatives also exhibit photostabilizing properties.[3][4]

  • Hydrolysis: While the core heterocyclic rings are generally stable, hydrolysis of potential functional groups (if any were introduced) or degradation under extreme pH conditions should be investigated.

  • Thermal Degradation: Decomposition at elevated temperatures is possible and should be evaluated to determine the compound's thermal stability.[5]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, it is recommended to store this compound in a well-closed container, protected from light and moisture, at controlled room temperature. For long-term storage, refrigeration (2-8 °C) may be considered. These recommendations are based on general best practices for active pharmaceutical ingredients (APIs).[]

Q3: Are there any known incompatibilities of this compound with common excipients?

A3: Specific excipient compatibility studies for this compound are not publicly available. However, potential incompatibilities could arise with strongly oxidizing excipients due to the susceptibility of the thiophene and indazole moieties to oxidation. It is crucial to perform compatibility studies with selected excipients as part of the formulation development process.[7]

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, must be able to separate the intact this compound from its potential degradation products.[8] The development process involves:

  • Performing forced degradation studies to generate degradation products.[9]

  • Developing an HPLC method (e.g., reverse-phase with a suitable column, mobile phase, and detector) that shows good resolution between the parent peak and all degradation product peaks.

  • Validating the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.
  • Possible Cause: The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the acid, base, or oxidizing agent.

    • Extend the duration of exposure to the stress condition.

    • Increase the temperature for thermal and hydrolytic studies (e.g., up to 70-80 °C).[10]

    • Ensure direct and sufficient exposure to the light source in photostability studies.

    • If the compound is poorly soluble, consider using a co-solvent to ensure it is fully dissolved and exposed to the stressor.[10]

Issue 2: Excessive degradation (>20%) is observed, making it difficult to identify primary degradation products.
  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Reduce the concentration of the stressor (acid, base, or oxidizing agent).[11]

    • Decrease the temperature of the study.

    • Shorten the exposure time and analyze samples at multiple, shorter time points.

    • For photostability, reduce the intensity or duration of light exposure.

Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
  • Possible Cause: The analytical method is not optimized.

  • Troubleshooting Steps:

    • Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, pH).

    • Try a different stationary phase (column) with a different selectivity.

    • Optimize the column temperature and flow rate.

    • Ensure the sample is fully dissolved in the mobile phase before injection.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9]

1. Acid and Base Hydrolysis:

  • Protocol: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.[10] Maintain the solutions at room temperature and at an elevated temperature (e.g., 60 °C). Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, increase the acid/base concentration or temperature.

2. Oxidative Degradation:

  • Protocol: Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[11] Protect the solution from light and maintain it at room temperature. Analyze samples at different time intervals.

3. Thermal Degradation:

  • Protocol: Expose the solid compound to dry heat (e.g., 80 °C) in a stability chamber. Analyze the sample at various time points. Also, prepare a solution of the compound and expose it to the same temperature.

4. Photostability Testing:

  • Protocol: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light. Analyze both the exposed and control samples at a specific time point.

Data Presentation

The results of the stability studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)Assay of this compound (%)Number of DegradantsMajor Degradant (% Area)
0.1 M HCl (60 °C)2492.524.8
0.1 M NaOH (60 °C)2495.113.2
3% H₂O₂ (RT)888.336.1
Thermal (80 °C, solid)4899.20-
Photostability (ICH)-96.812.5

Visualizations

Diagram 1: Experimental Workflow for Forced Degradation Studies

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis API This compound Solutions Prepare Solutions (e.g., 1 mg/mL) and Solid Samples API->Solutions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidation (3% H2O2, RT) Thermal Thermal (80°C, solid/solution) Photo Photostability (ICH Q1B) Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Characterization Characterize Degradants (e.g., LC-MS) HPLC->Characterization

Caption: Workflow for conducting forced degradation studies.

Diagram 2: Troubleshooting Logic for Unexpected Stability Results

G Start Unexpected Result (e.g., no degradation) CheckConditions Verify Stress Conditions Start->CheckConditions CheckMethod Verify Analytical Method CheckConditions->CheckMethod Conditions OK IncreaseStress Increase Stress (Temp, Conc, Time) CheckConditions->IncreaseStress Conditions Too Mild ModifyMethod Optimize HPLC Method CheckMethod->ModifyMethod Method Not Indicating Reanalyze Re-analyze Samples CheckMethod->Reanalyze Method OK IncreaseStress->Reanalyze ModifyMethod->Reanalyze

Caption: Troubleshooting logic for stability study outcomes.

References

minimizing side product formation in 5-Thiophen-3-YL-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 5-(Thiophen-3-YL)-1H-indazole. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a prevalent method for this synthesis.

Troubleshooting Guide

Low yields and the presence of impurities are common challenges in the synthesis of 5-(Thiophen-3-YL)-1H-indazole. This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Product and Significant Formation of Thiophene Byproduct

This is a classic indication of competing protodeboronation of the thiopheneboronic acid. This side reaction consumes the boronic acid, leading to the formation of thiophene and reducing the yield of the desired coupled product. Thienylboronic acids are particularly susceptible to this, especially under basic conditions.[1]

Troubleshooting Workflow for Protodeboronation:

G start Low yield of 5-(Thiophen-3-YL)-1H-indazole and presence of thiophene byproduct q1 Are you using a strong base (e.g., NaOH, KOH)? start->q1 q2 Is the reaction temperature high (> 100 °C)? q1->q2 No sol1 Switch to a milder base like K3PO4 or Cs2CO3. q1->sol1 Yes q3 Are you using a high concentration of water in your solvent system? q2->q3 No sol2 Lower the reaction temperature to 60-80 °C. q2->sol2 Yes q4 Are you using the free boronic acid? q3->q4 No sol3 Use anhydrous solvents or minimize the amount of water (e.g., dioxane/H2O 5:1). q3->sol3 Yes sol4 Consider using a more stable boronic ester, such as a MIDA boronate. q4->sol4 Yes end Improved Yield and Minimized Protodeboronation q4->end No, but still an issue sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for low-yielding Suzuki reactions due to protodeboronation.

Issue 2: Presence of a Dimeric Thiophene Byproduct (Bithiophene)

The formation of a bithiophene species indicates homocoupling of the thiopheneboronic acid. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can also lead to catalyst decomposition.

Recommendations:

  • Thorough Degassing: Ensure that all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Ensure the quality of your catalyst and consider using a fresh batch.

Issue 3: Reaction Stalls or Fails to Go to Completion

This can be due to catalyst inactivity or poisoning. The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3][4][5][6]

Recommendations:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can help to stabilize the palladium catalyst and prevent coordination with the thiophene sulfur.

  • Catalyst Loading: If catalyst poisoning is suspected, a slightly higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve full conversion.

  • Slow Addition: In some cases, slow addition of the thiopheneboronic acid can help to maintain a low concentration of the sulfur-containing compound in the reaction at any given time, minimizing its inhibitory effect on the catalyst.

Issue 4: Formation of N-arylated Indazole Isomer

When using an unprotected 5-halo-1H-indazole, there is a possibility of the thiophene group coupling to one of the nitrogen atoms of the indazole ring instead of the C5 position.

Recommendations:

  • Reaction Conditions: Standard Suzuki-Miyaura conditions generally favor C-C bond formation over N-arylation for unprotected indazoles.[7][8]

  • Protecting Groups: If N-arylation is a significant issue, consider protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM) before the coupling reaction, followed by deprotection. However, some protecting groups may be labile under the basic reaction conditions.

  • Base Selection: The choice of base can influence the regioselectivity. Weaker bases may favor C-C coupling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Suzuki coupling of a 5-halo-1H-indazole with thiophen-3-ylboronic acid?

A1: A commonly successful catalyst system is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[9][10] Other effective systems include those with bulky, electron-rich ligands like SPhos or XPhos, which can be particularly beneficial when dealing with heteroaryl substrates.[8]

Q2: Which base is most suitable for this reaction to minimize side products?

A2: While stronger bases like NaOH or KOH can be used, they can also promote the protodeboronation of the thiopheneboronic acid.[1] Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred as they provide a good balance between reaction rate and minimizing side reactions.[9][11]

Q3: What is the recommended solvent system?

A3: A mixture of an organic solvent and water is typically used. Common systems include 1,2-dimethoxyethane (DME)/water, dioxane/water, or THF/water.[9][11] The water is necessary to solubilize the inorganic base and facilitate the catalytic cycle. However, an excessive amount of water can increase the rate of protodeboronation. A ratio of organic solvent to water of around 4:1 or 5:1 is a good starting point.

Q4: At what temperature should the reaction be conducted?

A4: Elevated temperatures can increase the rate of the desired reaction but also accelerate side reactions like protodeboronation. A moderate temperature range of 80-100°C is generally recommended.[9][11] It is advisable to monitor the reaction progress and stop the reaction once the starting material is consumed to avoid prolonged heating.

Q5: How can I effectively purify the final product from the reaction mixture?

A5: After the reaction is complete, a standard aqueous workup is typically performed to remove the inorganic salts. The crude product can then be purified by flash column chromatography on silica gel. If unreacted boronic acid is difficult to remove, a wash with a dilute aqueous NaOH solution can help, as it forms the water-soluble boronate salt.[12]

Data Presentation

Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling of 5-Bromo-1H-indazole with Thiophen-3-ylboronic Acid (Illustrative)

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂/SPhosPd(dppf)Cl₂ and Pd/SPhos systems often give higher yields and faster reaction times.
Base NaOHK₂CO₃K₃PO₄K₃PO₄ is the mildest and can best suppress protodeboronation. K₂CO₃ is a good compromise.
Solvent Dioxane/H₂O (1:1)Dioxane/H₂O (4:1)Anhydrous DioxaneA 4:1 ratio of dioxane to water is often optimal. Anhydrous conditions may be slow.
Temperature 120 °C100 °C80 °C80-100 °C is a good starting range to balance reaction rate and side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-1H-indazole with Thiophen-3-ylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates and scales.

Materials:

  • 5-Bromo-1H-indazole

  • Thiophen-3-ylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-1H-indazole (1.0 equiv.), thiophen-3-ylboronic acid (1.2-1.5 equiv.), and finely ground K₂CO₃ (2.0-3.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (2-5 mol%).

  • Add degassed DME and degassed water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-(Thiophen-3-YL)-1H-indazole.

Visualizations

Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions

Suzuki_Cycle cluster_main Main Catalytic Cycle cluster_side Side Reactions A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L2 B->C D Transmetalation C->D Ar'B(OH)2 Base NArylation N-Arylation C->NArylation Indazole-N-H Base E Ar-Pd(II)-Ar' L2 D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' (Desired Product) F->G BoronicAcid Ar'B(OH)2 (Thiopheneboronic Acid) Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H+, H2O, Base, Heat Homocoupling Homocoupling BoronicAcid->Homocoupling O2, Pd(II) Thiophene Ar'-H (Thiophene) Protodeboronation->Thiophene Bithiophene Ar'-Ar' (Bithiophene) Homocoupling->Bithiophene Indazole Indazole-N-H NThienylIndazole N-Thienyl Indazole NArylation->NThienylIndazole

Caption: Suzuki-Miyaura cycle and key side reactions in 5-(Thiophen-3-YL)-1H-indazole synthesis.

References

addressing poor cell permeability of 5-Thiophen-3-YL-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering issues with the cell permeability of 5-Thiophen-3-YL-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows low activity in cell-based assays, but is potent in biochemical assays. Could poor cell permeability be the issue?

A1: Yes, a significant drop in potency between biochemical and cell-based assays is a strong indicator of poor cell permeability. The cell membrane acts as a barrier, and if the compound cannot efficiently cross it, it will not reach its intracellular target to exert its effect. It is crucial to assess the compound's physicochemical properties and perform a direct permeability assay to confirm this hypothesis.

Q2: What are the key physicochemical properties of this compound that might contribute to poor cell permeability?

  • Lipophilicity (LogP): An optimal LogP range (typically 1-3) is necessary for good passive diffusion. Compounds that are too hydrophilic or too lipophilic may exhibit poor permeability.

  • Polar Surface Area (PSA): A high PSA (>140 Ų) can hinder membrane permeation due to the energetic cost of desolvating the polar groups to enter the lipid bilayer.[1]

  • Molecular Weight (MW): Larger molecules (MW > 500 Da) generally show lower permeability.[1]

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase a molecule's polarity and reduce its permeability.[2]

  • Aqueous Solubility: Poor solubility can lead to inaccurate results in permeability assays and limit the concentration of the compound available for absorption.

Q3: What experimental systems can I use to measure the cell permeability of this compound?

A3: The most common and well-established in vitro model for predicting intestinal drug absorption and permeability is the Caco-2 cell permeability assay .[3][4][5] This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[6] Another common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion across an artificial lipid membrane.

Q4: How can I improve the cell permeability of this compound?

A4: Several strategies can be employed to enhance the cell permeability of your compound:

  • Structural Modification:

    • Increase Lipophilicity: Introduce lipophilic groups to increase the LogP value. However, this must be balanced to avoid excessive lipophilicity, which can decrease solubility and increase metabolic clearance.

    • Reduce Polar Surface Area: Masking polar functional groups through derivatization can lower the PSA.

    • Introduce Intramolecular Hydrogen Bonds: Creating intramolecular hydrogen bonds can shield polar groups, effectively reducing the molecule's polarity and enhancing its ability to cross the cell membrane.[2][7]

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[8][9] This is a highly effective strategy to transiently mask polar functional groups that hinder membrane transport.[10][11][12] For this compound, a prodrug strategy could involve modification of the indazole NH group.

  • Formulation Strategies: For in vivo studies, formulation approaches such as the use of solubility enhancers or lipid-based delivery systems can improve absorption.[13]

Troubleshooting Guides

Issue 1: Low Apparent Permeability Coefficient (Papp) in Caco-2 Assay

This is a direct indication of poor translocation across the cell monolayer.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
High Efflux Ratio Determine the efflux ratio by performing a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio significantly greater than 1 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Consider co-dosing with a known efflux inhibitor (e.g., verapamil) to confirm. If efflux is confirmed, medicinal chemistry efforts may be needed to design analogs that are not transporter substrates.
Low Passive Diffusion This is likely if the efflux ratio is low but the Papp value is still poor. This points to suboptimal physicochemical properties. Refer to the strategies in FAQ Q4 to guide chemical modifications.
Poor Aqueous Solubility Low solubility can lead to an underestimation of permeability.[3] Ensure the compound is fully dissolved in the assay buffer. The use of a co-solvent like DMSO is common, but its concentration should be kept low (typically <1%) as it can affect cell monolayer integrity.[6] Consider using solubility-enhancing excipients if compatible with the assay.
Metabolism by Caco-2 cells Caco-2 cells express some metabolic enzymes. Analyze the receiver compartment for metabolites of your compound using LC-MS/MS. If metabolism is significant, the calculated Papp of the parent compound will be artificially low.
Cell Monolayer Integrity Issues The compound itself might be toxic to the Caco-2 cells, compromising the integrity of the monolayer. Monitor the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates a compromised monolayer. If the compound is toxic, you may need to test at lower, non-toxic concentrations.
Issue 2: High Variability in Permeability Data

Inconsistent results across experiments can mask the true permeability characteristics of your compound.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inconsistent Caco-2 Cell Culture Caco-2 cells can behave differently at different passage numbers. Ensure you are using cells within a consistent and validated passage range. The time of cell seeding and the duration of differentiation (typically 21 days) should be strictly controlled.
Inaccurate Compound Quantification The analytical method (e.g., LC-MS/MS) used to measure the compound concentration in the donor and receiver compartments must be robust and validated for linearity, accuracy, and precision in the assay matrix.
Adsorption to Assay Plates Lipophilic compounds can adsorb to the plastic of the assay plates, leading to a loss of compound and an underestimation of permeability.[14] Using low-binding plates can mitigate this. It is also important to calculate the percentage recovery of the compound at the end of the experiment.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the cells onto Transwell® filter inserts (e.g., 12-well plates with 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers are typically ready for experiments when the TEER value is >250 Ω·cm².

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

    • Prepare the dosing solution of this compound in HBSS (e.g., at 10 µM). The final concentration of any co-solvent like DMSO should be kept below 1%.

    • Add the dosing solution to the apical (upper) chamber of the Transwell® insert.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral chamber. Replace the volume removed with fresh HBSS.

    • At the end of the experiment, take a sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration in the donor chamber.

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis caco2_culture Caco-2 Cell Culture (21 days on Transwell inserts) teer_measurement TEER Measurement (Monolayer Integrity Check) caco2_culture->teer_measurement dosing Add Compound to Apical Side teer_measurement->dosing compound_prep Prepare Dosing Solution (this compound in HBSS) compound_prep->dosing incubation Incubate at 37°C dosing->incubation sampling Sample from Basolateral Side (at various time points) lcms LC-MS/MS Analysis sampling->lcms incubation->sampling papp_calc Calculate Papp Value lcms->papp_calc

Caption: Caco-2 Permeability Assay Workflow.

troubleshooting_logic start Low Permeability Observed efflux_assay Perform Bi-directional Caco-2 Assay start->efflux_assay high_efflux High Efflux Ratio? efflux_assay->high_efflux efflux_substrate Compound is an Efflux Substrate (Modify structure to avoid transporters) high_efflux->efflux_substrate Yes low_passive Low Passive Permeability high_efflux->low_passive No check_solubility Assess Solubility low_passive->check_solubility poor_solubility Poor Solubility (Improve formulation or use co-solvents) check_solubility->poor_solubility Yes modify_physchem Modify Physicochemical Properties (LogP, PSA, MW) check_solubility->modify_physchem No

Caption: Troubleshooting Logic for Low Permeability.

improvement_strategies cluster_strategies Improvement Strategies cluster_mods Structural Modifications start Poor Permeability of This compound prodrug Prodrug Approach (Mask polar groups) start->prodrug structural_mod Structural Modification start->structural_mod formulation Formulation Strategies (For in vivo) start->formulation inc_logp Increase Lipophilicity structural_mod->inc_logp dec_psa Decrease PSA structural_mod->dec_psa intra_hb Introduce Intramolecular H-Bonds structural_mod->intra_hb

Caption: Strategies to Improve Cell Permeability.

References

Technical Support Center: Scaling Up the Synthesis of 5-Thiophen-3-YL-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 5-Thiophen-3-YL-1H-indazole for preclinical studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful scale-up of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via Suzuki-Miyaura cross-coupling, which is a common and effective method for this transformation.[1][2]

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?

A: Low yields and incomplete conversion are common challenges when scaling up Suzuki-Miyaura reactions, especially with heteroaryl substrates like thiophene.[3] Several factors could be at play:

  • Inactive Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be effective enough for coupling with a thiophene moiety.

    • Troubleshooting: Switch to a more active catalytic system. For coupling heteroaryl compounds, Buchwald ligands (e.g., SPhos, XPhos) or [Pd(dppf)Cl₂] have shown good results in similar syntheses.[1][2] Consider increasing the catalyst loading, although this should be done judiciously for cost and purification reasons on a larger scale.

  • Ineffective Base or Solvent: The base is crucial for the transmetalation step, and the solvent must facilitate the dissolution of all reactants.

    • Troubleshooting: Screen different bases. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[1][4] A mixed solvent system, such as dimethoxyethane (DME) and water or dioxane and water, can improve solubility and reaction kinetics.[1][2][4]

  • Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to deactivation.

    • Troubleshooting: Using specialized ligands that are less susceptible to poisoning can help. Additionally, ensuring a well-degassed reaction mixture to prevent oxidative degradation of the catalyst is crucial.

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate.

    • Troubleshooting: While many Suzuki couplings run well at elevated temperatures (e.g., 80-100 °C), excessive heat can lead to catalyst decomposition or side reactions.[5] A systematic temperature screen on a small scale can identify the optimal range for your specific substrates.

Q2: I am observing significant formation of side products, such as homocoupled products and protodeboronation of my thiophene boronic acid. How can I minimize these?

A: Side product formation is a frequent challenge in cross-coupling reactions.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common issue with heteroaryl boronic acids like thiopheneboronic acid.[3]

    • Troubleshooting:

      • Use boronic esters (e.g., pinacol esters) instead of boronic acids, as they are generally more stable.

      • Ensure your base is not overly strong or nucleophilic, which can promote this side reaction.

      • Minimize the amount of water in the reaction, or use anhydrous conditions if feasible.

      • Add the boronic acid reagent in portions or via syringe pump during the reaction to maintain a low instantaneous concentration.

  • Homocoupling: The formation of bithiophene or bi-indazole can occur, often promoted by the presence of oxygen.

    • Troubleshooting: Rigorous degassing of all solvents and reagents is essential. Sparging with an inert gas (argon or nitrogen) for an extended period before adding the catalyst is recommended. Maintain a positive pressure of inert gas throughout the reaction.

Q3: I am having difficulty with the purification of the final product and removal of residual palladium. What are some effective strategies for scale-up?

A: Purification and palladium removal are critical steps for preclinical candidates.

  • Crystallization: This is often the most effective and scalable method for purification.

    • Troubleshooting: A systematic screen of solvents and solvent mixtures is necessary to find conditions that provide good crystal formation and purity. A controlled cooling profile is important for obtaining a desirable crystal size.[5]

  • Palladium Removal: Residual palladium levels must be very low in preclinical materials.

    • Troubleshooting:

      • Aqueous Washes: Washing the organic layer with an aqueous solution of a scavenger like L-cysteine or sodium bisulfite at a slightly elevated temperature can help remove palladium.[5][6]

      • Filtration: Passing the product solution through a bed of Celite can help remove some precipitated palladium.[7]

      • Specialized Scavengers: Commercially available silica-based or polymer-based palladium scavengers can be very effective, although they add to the cost.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling to synthesize 5-(Thiophen-3-yl)-1H-indazole, based on literature precedents for similar couplings.[1][2] Optimization will be required for your specific substrates and scale.

Synthesis of 5-(Thiophen-3-yl)-1H-indazole via Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-1H-indazole

  • Thiophen-3-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

  • Potassium Carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: To a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-1H-indazole (1.0 eq), thiophen-3-boronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a degassed mixture of DME and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to ensure good stirring.

  • Degassing: Bubble nitrogen or argon through the stirred mixture for 30-60 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Add [Pd(dppf)Cl₂] (0.01-0.05 eq) to the reaction mixture under a positive pressure of nitrogen.

  • Reaction: Heat the mixture to reflux (typically around 85-90 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC). The reaction is often complete within 2-4 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • For larger scales, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is preferable.[7]

Data Presentation

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving indazoles and thiophenes, providing a baseline for optimization.

Aryl Halide (1.0 eq)Boronic Acid (eq)Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acid (1.2)[Pd(dppf)Cl₂] (5)K₂CO₃ (2.0)DMEReflux285[1]
5-Bromo-1-Boc-1H-indazole2-Thiopheneboronic acid (1.2)[Pd(dppf)Cl₂] (5)K₂CO₃ (2.0)DMEReflux282[1]
3-Chloroindazole3-Fluorophenylboronic acid (1.5)P2 precatalyst (2.0)K₃PO₄ (2.0)Dioxane/H₂O (4:1)10015>95 (conv.)[8]
3-Bromoaniline2-Thienyl boronic acid (1.2)Pd(dtbpf)Cl₂ (2.0)Et₃N (2.0)Aq. Kolliphor ELRT0.2598[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup & Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants: 5-Bromo-1H-indazole Thiophen-3-boronic acid K₂CO₃ solvent Add Degassed Solvent (DME/H₂O) reagents->solvent degas Degas Mixture (N₂ or Ar sparging) solvent->degas catalyst Add Pd(dppf)Cl₂ (under N₂) degas->catalyst heat Heat to Reflux (85-90°C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Dilute with H₂O monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify Crude Product (Chromatography or Recrystallization) dry->purify final_product This compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)-X]L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 [Ar-Pd(II)-Ar']L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product start_materials Ar-X + Ar'-B(OR)₂ start_materials->pd_complex1 base Base base->pd_complex1

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

resolving inconsistencies in biological assay results for 5-Thiophen-3-YL-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 5-Thiophen-3-YL-1H-indazole is not extensively documented in publicly available scientific literature. Therefore, this guide is based on established principles for troubleshooting biological assays of analogous heterocyclic compounds, particularly indazole and thiophene derivatives known to act as kinase inhibitors and anticancer agents. The quantitative data and specific experimental conditions provided are illustrative and may require optimization for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound in our in-vitro kinase assays. What are the potential causes?

A1: Inconsistencies in IC50 values for kinase inhibitors can arise from several factors:

  • Reagent Stability and Handling: Ensure the compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. ATP and enzyme stocks are also sensitive to degradation.

  • Assay Conditions: Minor variations in incubation time, temperature, and DMSO concentration can significantly impact enzyme kinetics and inhibitor potency.

  • Pipetting Accuracy: Inaccurate dispensing of the compound, enzyme, or ATP, especially in low-volume assays, can lead to substantial errors.

  • Assay Signal Interference: The compound may interfere with the assay's detection method (e.g., fluorescence or luminescence). It's crucial to run controls with the compound and detection reagents in the absence of the enzyme.

Q2: Our MTT assay results show poor correlation with other cytotoxicity assays for this compound. Why might this be?

A2: The MTT assay measures metabolic activity, which is often used as a proxy for cell viability. Discrepancies can occur due to:

  • Compound Interference: The compound might directly react with the MTT reagent or alter the metabolic state of the cells without inducing cell death.

  • Cellular Senescence: The compound may be inducing a senescent state where cells are metabolically active but not proliferating.

  • Time-point of Analysis: The timing of the assay is critical. A cytostatic effect might be observed at an earlier time point, while cytotoxicity may only be apparent after longer incubation.

Q3: We are having difficulty resolving the G2/M phase in our cell cycle analysis after treating cells with this compound. What could be the issue?

A3: Poor resolution of cell cycle phases can be attributed to:

  • Cell Clumping: Ensure a single-cell suspension is achieved before staining.

  • Inadequate Staining: Optimize the concentration of the DNA-binding dye (e.g., propidium iodide) and the RNase treatment.

  • Flow Cytometer Settings: Incorrect voltage settings and compensation can lead to poor peak resolution.

  • High Debris: Excessive cell death can lead to a high amount of debris, which can obscure the cell cycle profile.

Troubleshooting Guides

Inconsistent Kinase Assay Results
Symptom Possible Cause Recommended Solution
High well-to-well variabilityInaccurate pipetting or mixing.Use calibrated pipettes. Prepare master mixes for reagents. Ensure thorough but gentle mixing after each addition.
Shifting IC50 values between experimentsInconsistent incubation times or temperatures. Degradation of compound or enzyme.Standardize all incubation steps. Prepare fresh aliquots of the compound and enzyme for each experiment.
High background signalCompound interferes with detection reagents.Run a control plate with the compound and detection reagents without the enzyme to assess for interference.
No inhibition observedIncorrect ATP concentration. Inactive compound.Verify the ATP concentration is near the Km for the enzyme. Confirm the identity and purity of the compound.
Ambiguous Cytotoxicity Assay Data
Symptom Possible Cause Recommended Solution
High signal in "no cell" control wells (MTT assay)Compound reduces MTT abiotically.Test the compound with MTT reagent in cell-free media to check for direct reduction.
Discrepancy between MTT and cell counting assaysCompound affects cell metabolism without killing cells.Use a direct cell counting method (e.g., trypan blue exclusion) or a membrane integrity assay (e.g., LDH release) to confirm cytotoxicity.
Variable results across different cell seeding densitiesCell density affects compound efficacy.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.

Experimental Protocols

Protocol 1: In-Vitro Kinase Inhibition Assay (Luminescence-based)
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations with a consistent final DMSO concentration (e.g., 1%).

    • Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at 2X the final concentration.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the diluted compound or DMSO control to each well.

    • Add 10 µL of the 2X kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of 2X ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP by adding 25 µL of a commercial luminescent ATP detection reagent.

    • Incubate for 10 minutes at room temperature in the dark.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control) from all wells.

    • Normalize the data with 100% activity (DMSO control) and 0% activity (no ATP control).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound (final DMSO concentration < 0.5%) for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (media only) from all readings.

    • Express the results as a percentage of the vehicle-treated control.

Signaling Pathway and Workflow Diagrams

experimental_workflow General Experimental Workflow for Compound Evaluation cluster_0 In Vitro Assays cluster_1 Cell-Based Assays kinase_assay Kinase Inhibition Assay (Biochemical) cell_viability Cell Viability Assay (e.g., MTT) kinase_assay->cell_viability Correlate IC50 with EC50 cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle Investigate Mechanism of Cell Death/Arrest western_blot Western Blot Analysis (Target Engagement) cell_cycle->western_blot Confirm Target Modulation compound This compound compound->kinase_assay compound->cell_viability

Caption: General workflow for evaluating a novel kinase inhibitor.

signaling_pathway Hypothetical Kinase Signaling Pathway Inhibition cluster_pathway Cellular Signaling receptor Growth Factor Receptor kinase_A Kinase A receptor->kinase_A kinase_B Kinase B kinase_A->kinase_B transcription_factor Transcription Factor kinase_B->transcription_factor proliferation Cell Proliferation & Survival transcription_factor->proliferation inhibitor This compound inhibitor->kinase_A Inhibition

Caption: Inhibition of a kinase cascade by the compound.

Validation & Comparative

Comparative Kinase Inhibitory Profile of 5-Thiophen-3-YL-1H-indazole and Known Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, the specific kinase inhibitory profile for 5-Thiophen-3-YL-1H-indazole is not extensively documented in publicly available databases. This guide provides a framework for comparison by examining the well-characterized kinase inhibitory profiles of three established inhibitors: Staurosporine, a broad-spectrum inhibitor; Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor; and Dasatinib, a potent dual Abl/Src inhibitor. Researchers with experimental data for this compound can use this document as a template for objective comparison.

Executive Summary

The landscape of kinase inhibitor development is driven by the pursuit of both potency and selectivity. Understanding the kinase inhibitory profile of a novel compound in the context of known inhibitors is a critical step in preclinical assessment. This guide presents a comparative analysis of three widely studied kinase inhibitors—Staurosporine, Sunitinib, and Dasatinib—highlighting their distinct selectivity patterns across the human kinome. While Staurosporine is a powerful but non-selective inhibitor, Sunitinib and Dasatinib exhibit more targeted profiles, albeit with different primary targets and off-target activities. This comparison serves as a benchmark for evaluating the therapeutic potential and possible toxicities of new chemical entities like this compound.

Kinase Inhibition Profile: A Quantitative Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Staurosporine, Sunitinib, and Dasatinib against a panel of selected kinases. Lower IC50 values indicate greater potency. It is important to note that these values are compiled from various sources and experimental conditions may differ. Direct comparison should therefore be made with caution.

Kinase TargetStaurosporine IC50 (nM)Sunitinib IC50 (nM)Dasatinib IC50 (nM)Primary Kinase Family
ABL1 --<1[1][2]Tyrosine Kinase
SRC 6[3]-0.8[1]Tyrosine Kinase
VEGFR2 -80[4][5]-Tyrosine Kinase
PDGFRβ -2[4][5]-Tyrosine Kinase
c-KIT --79[1]Tyrosine Kinase
PKCα 0.7--Serine/Threonine Kinase
PKA 7[3]--Serine/Threonine Kinase
FLT3 -50 (ITD)[5]-Tyrosine Kinase

Experimental Protocols for Kinase Inhibition Assays

The determination of a compound's kinase inhibitory profile is typically achieved through in vitro kinase assays. Below are two common methodologies: a traditional radiometric assay and a more modern fluorescence-based assay.

Radiometric Kinase Assay ([32P]-ATP Filter Binding Assay)

This method is considered a gold standard due to its direct measurement of phosphate transfer.

Principle: The assay measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP into a specific peptide or protein substrate by the kinase. The amount of radioactivity incorporated is proportional to the kinase activity.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate (e.g., a specific peptide), and the test inhibitor at various concentrations in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Initiation: The kinase reaction is initiated by adding a mixture of unlabeled ATP and [γ-32P]ATP.

  • Incubation: The reaction is incubated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

  • Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose filter paper (e.g., P81). The phosphorylated substrate binds to the paper, while the unreacted [γ-32P]ATP does not.

  • Washing: The filter paper is washed multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unbound [γ-32P]ATP.

  • Detection: The radioactivity retained on the filter paper is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a homogeneous, high-throughput assay format that does not require radioactive materials.

Principle: The assay measures the phosphorylation of a ULight™-labeled peptide substrate by a kinase. A Europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight-acceptor into close proximity. Excitation of the Eu-donor results in energy transfer to the ULight-acceptor, which then emits light at a specific wavelength. The intensity of this light is proportional to the level of substrate phosphorylation.

Protocol:

  • Reaction Setup: In a multi-well plate, the kinase is incubated with the test inhibitor at various concentrations, the ULight-labeled substrate, and ATP in a suitable kinase buffer.

  • Kinase Reaction: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Termination and Detection: The kinase reaction is stopped by the addition of EDTA. A detection mixture containing the Eu-labeled anti-phospho-antibody is then added.

  • Incubation: The plate is incubated for a period (e.g., 60 minutes) at room temperature to allow for the antibody to bind to the phosphorylated substrate.

  • Signal Reading: The TR-FRET signal is read on a compatible plate reader, measuring the emission at the acceptor wavelength (e.g., 665 nm) after excitation at the donor wavelength (e.g., 320 or 340 nm).

  • Data Analysis: The decrease in the TR-FRET signal in the presence of the inhibitor is used to calculate the percentage of inhibition, and subsequently the IC50 value.

Visualization of Experimental Workflows and Signaling Pathways

Experimental and Logical Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions mix_reagents Combine Inhibitor, Kinase, and Substrate/ATP prep_inhibitor->mix_reagents prep_kinase Prepare Kinase Solution prep_kinase->mix_reagents prep_substrate Prepare Substrate/ATP Mix prep_substrate->mix_reagents incubate Incubate at Controlled Temperature mix_reagents->incubate stop_reaction Stop Reaction (e.g., add EDTA) incubate->stop_reaction add_detection Add Detection Reagents (e.g., Labeled Antibody) stop_reaction->add_detection read_signal Read Signal (e.g., TR-FRET Reader) add_detection->read_signal calc_inhibition Calculate % Inhibition read_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

inhibitor_selectivity cluster_staurosporine Staurosporine (Broad Spectrum) cluster_sunitinib Sunitinib (Multi-Targeted) cluster_dasatinib Dasatinib (Dual Inhibitor) S_PKC PKC S_PKA PKA S_SRC SRC S_ABL ABL S_VEGFR VEGFR Su_VEGFR VEGFR Su_PDGFR PDGFR Su_KIT c-KIT Su_FLT3 FLT3 D_ABL ABL D_SRC SRC D_KIT c-KIT Inhibitor Inhibitor Inhibitor->S_PKC Inhibits Inhibitor->S_PKA Inhibits Inhibitor->S_SRC Inhibits Inhibitor->S_ABL Inhibits Inhibitor->S_VEGFR Inhibits Inhibitor->Su_VEGFR Inhibits Inhibitor->Su_PDGFR Inhibits Inhibitor->Su_KIT Inhibits Inhibitor->Su_FLT3 Inhibits Inhibitor->D_ABL Inhibits Inhibitor->D_SRC Inhibits Inhibitor->D_KIT Inhibits Kinome Kinome

Caption: Conceptual overview of kinase inhibitor selectivity.

Signaling Pathway Diagrams

Bcr_Abl_Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K/AKT Pathway BCR_ABL->PI3K STAT5 STAT5 Pathway BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits RAS RAS GRB2->RAS RAF RAF-MEK-ERK Pathway RAS->RAF Proliferation Increased Proliferation RAF->Proliferation Survival Increased Survival (Anti-Apoptosis) PI3K->Survival STAT5->Survival

Caption: Simplified Bcr-Abl signaling pathway inhibited by Dasatinib.

VEGFR_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Responses VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K/AKT VEGFR2->PI3K RAS RAS/MAPK VEGFR2->RAS Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits Permeability Vascular Permeability PLCg->Permeability Migration Migration PI3K->Migration Proliferation Endothelial Cell Proliferation RAS->Proliferation

References

LACK OF IN VIVO DATA: A COMPARATIVE OVERVIEW OF INDAZOLE-BASED ANTICANCER AGENTS IN PRECLINICAL MODELS

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for xenograft model validation of the anticancer activity of 5-Thiophen-3-YL-1H-indazole has yielded no direct experimental data. To provide a relevant comparative guide for researchers, this report details the in vivo anticancer activity of a structurally related indazole derivative, (E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (compound 2f), and the well-established indazole-based anticancer drug, Pazopanib. This guide presents available data in a structured format, outlines experimental methodologies, and includes visualizations of relevant pathways and workflows to aid in the understanding of their preclinical evaluation.

Executive Summary

While the specific anticancer activity of this compound in xenograft models remains unvalidated in publicly available literature, the indazole scaffold is a well-established pharmacophore in oncology. This guide leverages available preclinical data for a novel indazole derivative (Compound 2f) and a clinically approved drug (Pazopanib) to offer a comparative framework for understanding the potential preclinical validation pathway and performance of new indazole-based compounds.

Compound 2f has demonstrated noteworthy in vivo antitumor effects in a murine allograft model, inhibiting tumor growth without significant side effects.[1][2][3] Pazopanib, a multi-kinase inhibitor, has extensive documentation of its dose-dependent inhibition of tumor growth in various human tumor xenograft models.[4][5][6][7] This comparison will highlight the different preclinical models and endpoints used to evaluate these indazole derivatives, providing valuable context for the design of future xenograft studies for compounds like this compound.

Comparative In Vivo Anticancer Activity

The following tables summarize the available in vivo data for Compound 2f and Pazopanib. It is crucial to note that the experimental models differ, with Compound 2f being tested in a syngeneic mouse model and Pazopanib in human tumor xenograft models.

Table 1: In Vivo Efficacy of Compound 2f in a 4T1 Mouse Allograft Model

CompoundAnimal ModelCell LineDosing ScheduleTumor Growth InhibitionReference
Compound 2fBALB/c mice4T1 (murine breast carcinoma)12.5 mg/kg and 25 mg/kg, i.p., daily for 16 daysStatistically significant reduction in tumor volume at both doses compared to vehicle.[1][2][3]

Table 2: In Vivo Efficacy of Pazopanib in Human Tumor Xenograft Models

CompoundAnimal ModelCell LineDosing ScheduleTumor Growth InhibitionReference
PazopanibImmunocompromised miceHT-29 (colon carcinoma)100 mg/kg, p.o., twice daily for 21 daysAlmost complete inhibition of tumor growth.[4]
PazopanibImmunocompromised miceCaki-2 (renal cell carcinoma)10, 30, 100 mg/kg, p.o., once daily for 21 daysDose-dependent inhibition, with 77% inhibition at 10 mg/kg and complete cytostasis at 100 mg/kg.[4]
PazopanibImmunocompromised miceNCI-H322 (non-small cell lung carcinoma)100 mg/kg, p.o., once daily for 21 daysAlmost complete inhibition of tumor growth.[4]
PazopanibPediatric xenograft modelsRhabdomyosarcoma and Ewing sarcoma108 mg/kg/day or 100 mg/kg twice daily, p.o., for 28 daysSignificant differences in event-free survival compared to controls in about half of the models.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of preclinical studies. Below are the protocols for the in vivo experiments cited.

Protocol for Compound 2f In Vivo Study (4T1 Allograft Model)[1][2][3]
  • Animal Model: Female BALB/c mice.

  • Cell Line and Implantation: 4T1 murine breast cancer cells were injected subcutaneously into the mice.

  • Treatment Groups: Mice were randomized into three groups: vehicle control, Compound 2f (12.5 mg/kg), and Compound 2f (25 mg/kg).

  • Drug Administration: The compound was administered via intraperitoneal (i.p.) injection once daily for 16 consecutive days.

  • Endpoint Measurement: Tumor volumes were measured regularly to assess tumor growth. Body weights were monitored to evaluate toxicity.

  • Immunohistochemistry: At the end of the study, tumors were excised for immunohistochemical staining of Ki67 (proliferation marker), cleaved caspase-3 (apoptosis marker), and MMP9 (metastasis marker).

General Protocol for Pazopanib In Vivo Studies (Human Xenograft Models)[4][6]
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Cell Line and Implantation: Human tumor cells (e.g., HT-29, Caki-2) were implanted subcutaneously into the flanks of the mice. Tumors were allowed to reach a palpable size (e.g., 100-250 mm³) before treatment initiation.

  • Treatment Groups: Mice were randomized into vehicle control and various Pazopanib dose groups.

  • Drug Administration: Pazopanib was formulated in an aqueous solution (e.g., 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80) and administered orally (p.o.) by gavage, typically once or twice daily for a specified duration (e.g., 21 days).

  • Endpoint Measurement: Tumor volume was measured periodically using calipers. Animal body weight was monitored as a general measure of toxicity.

  • Pharmacokinetic/Pharmacodynamic Analysis: Plasma concentrations of Pazopanib were often measured to correlate drug exposure with antitumor activity. Inhibition of target receptors like VEGFR-2 phosphorylation was also assessed in tumor tissues.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can facilitate a deeper understanding of the research.

G cluster_0 Tumor Cell cluster_1 Downstream Signaling VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K_Akt cKit c-Kit cKit->RAS_MAPK Pazopanib Pazopanib Pazopanib->VEGFR inhibits Pazopanib->PDGFR inhibits Pazopanib->cKit inhibits Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

Caption: Simplified signaling pathway of Pazopanib, a multi-kinase inhibitor.

G cluster_0 Pre-study cluster_1 Study Initiation cluster_2 Treatment Phase cluster_3 Endpoint Analysis CellCulture Cancer Cell Culture TumorImplantation Tumor Cell Implantation CellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization AnimalAcclimatization->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Daily/Weekly Endpoint Tumor Excision Monitoring->Endpoint End of Study Analysis Histology & Biomarker Analysis Endpoint->Analysis

Caption: General workflow for a xenograft model anticancer drug study.

Conclusion

The absence of direct in vivo validation for this compound underscores a critical gap in its preclinical development. However, by examining the data from a structurally related indazole derivative (Compound 2f) and a clinically successful indazole-based drug (Pazopanib), researchers can gain valuable insights into potential testing strategies and expected outcomes. The provided comparative data, experimental protocols, and workflow diagrams offer a foundational resource for designing and interpreting future xenograft studies aimed at validating the anticancer activity of novel indazole compounds. Further investigation into the in vivo efficacy and mechanism of action of this compound is strongly encouraged to determine its therapeutic potential.

References

Comparative Guide to the Structure-Activity Relationship of 5-Thiophen-3-yl-1H-indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-thiophen-3-yl-1H-indazole analogs, focusing on their activity as kinase inhibitors. The content herein summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key signaling pathways to offer an objective comparison with alternative compounds.

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The incorporation of a thiophene moiety at the 5-position has been explored to modulate the potency and selectivity of these compounds. This guide focuses on a series of thiophene-indazole analogs investigated for their inhibitory activity against c-Jun N-terminal kinase 3 (JNK3) and p38α, two key enzymes in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Understanding the SAR of these analogs is crucial for the rational design of more potent and selective kinase inhibitors for therapeutic applications.

Quantitative Inhibitory Activity

The inhibitory potency of four this compound analogs against JNK3 and p38α kinases was evaluated. The half-maximal inhibitory concentrations (IC50) are presented in the table below. These compounds demonstrate varying degrees of potency and selectivity, highlighting the impact of subtle structural modifications.[1][2]

Compound IDTarget KinaseIC50 (µM)Selectivity (p38α/JNK3)
21G JNK30.1370.07
p38α0.01
21J JNK30.00635
p38α0.21
23GA JNK310.032
p38α0.032
23M JNK30.0148.7
p38α0.122

Table 1: Inhibitory Activity of this compound Analogs. [1][2][3]

Structure-Activity Relationship (SAR) Analysis

The data reveals key structural features influencing the inhibitory activity and selectivity of the thiophene-indazole scaffold:

  • Substitution on the Indazole Ring: Modifications at the C6 position of the indazole ring appear to play a role in the interaction with a P-loop tyrosine residue in both JNK3 and p38α.[1]

  • Thiophene Moiety: The thiophene ring serves as an effective substitute for a phenyl group in binding to the hinge region and a hydrophobic pocket of the kinases.[1]

  • Selectivity: Subtle alterations to the scaffold can shift the selectivity between JNK3 and p38α. For instance, compound 21J demonstrates a 35-fold selectivity for JNK3 over p38α, whereas 21G is more potent against p38α.[1][3] The slightly smaller active site and a larger gatekeeper residue in JNK3 compared to p38α are thought to be key determinants of this selectivity.[1]

Comparison with Alternative Kinase Inhibitors

To provide context, the inhibitory activities of the thiophene-indazole analogs are compared with other known JNK and p38 inhibitors.

CompoundPrimary Target(s)IC50 (µM)Reference
SP600125 JNK1/2/3JNK3: 0.09[3]
BIRB-796 p38α0.038[3]
LY2228820 p38α0.0053[3]
TAK-715 p38α0.0071[3]

Table 2: Inhibitory Activity of Alternative JNK and p38 Kinase Inhibitors. [3]

Signaling Pathways

JNK and p38 are key components of the MAPK signaling cascades, which are activated by various cellular stresses and inflammatory cytokines. These pathways play crucial roles in regulating cell proliferation, differentiation, apoptosis, and inflammation.[4][5][6] Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders.[4][6][7]

JNK_p38_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., MEKK, ASK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 MKK3_6 MKK3/6 MAP3K->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 TranscriptionFactors_JNK Transcription Factors (c-Jun, ATF2) JNK->TranscriptionFactors_JNK TranscriptionFactors_p38 Transcription Factors (ATF2, MEF2C) p38->TranscriptionFactors_p38 CellularResponse Cellular Responses (Apoptosis, Inflammation, Proliferation) TranscriptionFactors_JNK->CellularResponse TranscriptionFactors_p38->CellularResponse

Caption: Simplified JNK and p38 MAPK signaling cascades.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Kinase_Assay_Workflow Start Start Prepare Prepare Serial Dilutions of Inhibitor in DMSO Start->Prepare ReactionMix Add Kinase, Substrate, and Inhibitor to Assay Buffer Prepare->ReactionMix Initiate Initiate Reaction with ATP ReactionMix->Initiate Incubate Incubate at Room Temperature (e.g., 60 minutes) Initiate->Incubate Stop Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP Incubate->Stop Incubate2 Incubate at Room Temperature (e.g., 40 minutes) Stop->Incubate2 Detect Add Kinase Detection Reagent to Convert ADP to ATP and Generate Light Incubate2->Detect Incubate3 Incubate at Room Temperature (e.g., 30 minutes) Detect->Incubate3 Measure Measure Luminescence Incubate3->Measure Analyze Analyze Data and Determine IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for inhibitor selectivity profiling.

Materials:

  • Recombinant active JNK3 and p38α enzymes

  • Kinase-specific substrate (e.g., ATF2)

  • ATP

  • Test inhibitor compounds

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a suitable microplate, add the kinase, substrate, and inhibitor to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.[3]

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[8]

  • Stop the reaction and measure kinase activity using the ADP-Glo™ detection reagent according to the manufacturer's protocol.[3][8]

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Synthesis of Thiophene-Indazole Analogs

The synthesis of the thiophene-indazole scaffold typically involves multi-step synthetic routes. A general approach may include the formation of the indazole core followed by coupling with a thiophene derivative. The specific synthesis of the four compounds discussed was referenced in a prior publication.[1][2]

Conclusion

The this compound scaffold represents a promising chemotype for the development of selective JNK3 and p38α kinase inhibitors. The structure-activity relationship is sensitive to substitutions on the indazole ring, allowing for the fine-tuning of potency and selectivity. Further optimization of this scaffold, guided by the comparative data and SAR insights presented in this guide, may lead to the discovery of novel therapeutic agents for a range of diseases.

References

A Comparative Analysis of 5-Thiophen-3-yl-1H-indazole and its Positional Isomers in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative study of 5-Thiophen-3-yl-1H-indazole and its positional isomers, focusing on their role as kinase inhibitors. The information presented is targeted towards researchers, scientists, and professionals in the field of drug development. We will delve into their synthesis, biological activities, and the experimental protocols used to evaluate their efficacy, presenting quantitative data in accessible formats and visualizing key concepts.

Introduction to Thienylindazoles as Kinase Inhibitors

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities. When substituted with a thiophene ring, these molecules, known as thienylindazoles, have shown promise as potent inhibitors of various protein kinases. Kinase inhibition is a crucial mechanism in the development of targeted therapies for diseases like cancer. Positional isomerism, where the thiophene group is attached to different positions on the indazole core, can significantly impact the molecule's binding affinity and inhibitory activity against specific kinases. This guide will explore these differences through available experimental data.

General Synthesis of Thienyl-1H-indazoles

The synthesis of thienyl-1H-indazoles can be achieved through various synthetic routes. A common method involves a Suzuki coupling reaction, which is a versatile method for creating a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.

A general synthetic workflow for thienyl-1H-indazoles.

The process often starts with a halogenated indazole, such as 5-bromo-1H-indazole, which is then coupled with a thiophene boronic acid derivative.[1] This reaction is typically catalyzed by a palladium complex, like Pd(dppf)Cl₂, in the presence of a base such as potassium carbonate.[1] The choice of solvent and reaction temperature are critical for achieving good yields. This methodology is versatile and allows for the synthesis of a variety of thienyl-1H-indazoles by using different substituted thiophene boronic acids.[1]

Comparative Biological Activity

Here, we present a hypothetical comparison based on the known structure-activity relationships of similar kinase inhibitors. The data in the following table is illustrative and intended to highlight the potential differences between positional isomers.

Table 1: Comparative Kinase Inhibitory Activity of Thienyl-1H-indazole Isomers

CompoundStructureTarget KinaseIC₅₀ (nM)Cell LineCell Viability IC₅₀ (µM)
Isomer A (this compound)PI3Kα150HCT1161.2
Isomer B (6-Thiophen-2-yl-1H-indazole)PI3Kα350HCT1162.5
Isomer C (4-Thiophen-2-yl-1H-indazole)PI3Kα800HCT1165.1

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate the concept of positional isomer effects.

The variation in inhibitory concentration (IC₅₀) among these isomers would be attributed to how the different positions of the thiophene group on the indazole ring affect the molecule's ability to fit into the ATP-binding pocket of the kinase. The specific orientation and electronic properties of the thiophene substituent can influence key interactions with amino acid residues in the active site.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[2] Inhibitors of this pathway, such as the thienylindazoles, can block the downstream signaling that promotes tumor growth.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Thienylindazole Thienyl-1H-indazole (Inhibitor) Thienylindazole->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by thienyl-1H-indazoles.

Experimental Protocols

To determine the biological activity of these compounds, standardized in vitro assays are employed. Below are detailed protocols for a kinase inhibition assay and a cell viability assay.

This assay determines the concentration of the compound required to inhibit 50% of the kinase activity (IC₅₀).

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Serial Dilution of Test Compound Incubation1 Incubate Compound + Kinase Compound->Incubation1 Enzyme Kinase Enzyme (e.g., PI3Kα) Enzyme->Incubation1 Substrate Substrate (e.g., PIP2) Substrate->Incubation1 AddATP Initiate Reaction with ATP Incubation1->AddATP Incubation2 Incubate at RT AddATP->Incubation2 AddReagent Add Detection Reagent Incubation2->AddReagent Luminescence Measure Luminescence AddReagent->Luminescence Analysis Data Analysis (IC₅₀ Calculation) Luminescence->Analysis

Caption: Workflow for an in vitro luminescent kinase inhibition assay.

Methodology:

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in a suitable solvent, typically DMSO.

  • Reaction Setup: The kinase enzyme (e.g., recombinant human PI3Kα), substrate (e.g., PIP2), and the test compound are added to the wells of a microplate.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: A detection reagent containing luciferase is added to the wells. This reagent stops the kinase reaction and measures the amount of remaining ATP. The less ATP present, the more active the kinase was.

  • Measurement: The luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence data is plotted against the compound concentration, and the IC₅₀ value is calculated using a suitable software.

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Conclusion

The position of the thiophene substituent on the indazole ring is a critical determinant of the biological activity of thienyl-1H-indazole derivatives. While comprehensive comparative data for all positional isomers of this compound is not currently available, the principles of structure-activity relationships in kinase inhibitors suggest that subtle changes in the molecular structure can lead to significant differences in potency and selectivity. Further research involving the synthesis and systematic biological evaluation of all positional isomers is necessary to fully elucidate their therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.

References

Assessing the Selectivity of 5-Thiophen-3-YL-1H-indazole Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a prominent feature in the development of kinase inhibitors, with several approved drugs and clinical candidates targeting a range of kinases crucial in disease pathways. The functionalization of this core structure, such as with a thiophene group at the 5-position, can significantly influence potency and selectivity. This guide provides a comparative framework for assessing the kinase selectivity of 5-Thiophen-3-YL-1H-indazole. Due to the absence of publicly available kinase screening data for this specific compound, this guide will utilize data from representative indazole-based inhibitors to illustrate the assessment process and potential kinase targets. We will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase, common targets for indazole derivatives.

Comparative Kinase Inhibition Profiles

To objectively evaluate the selectivity of a novel compound like this compound, it is essential to screen it against a broad panel of kinases. The resulting data, typically presented as half-maximal inhibitory concentrations (IC50) or percentage of inhibition at a fixed concentration, allows for a direct comparison of potency against the intended target versus potential off-targets.

Below is a representative table showcasing the kinase selectivity profile of a hypothetical indazole-based inhibitor, Compound X, which shares structural similarities with this compound. This table is modeled after typical kinase screening panel results.

Table 1: Kinase Selectivity Profile of Representative Indazole-Based Inhibitor (Compound X)

Kinase Target FamilyKinaseCompound X IC50 (nM)Staurosporine IC50 (nM) (Reference)
Tyrosine Kinases VEGFR-2155
PDGFRβ25010
c-Kit75015
EGFR>10,00020
Src1,2008
Serine/Threonine Kinases Pim-13025
ROCK15,00050
CDK2/cyclin A>10,00030
Aurora A8,00040

Note: The data presented for "Compound X" is hypothetical and serves as an illustrative example for comparative purposes. Staurosporine is a non-selective kinase inhibitor often used as a positive control.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to assessing kinase inhibitor selectivity. The following are detailed methodologies for key experiments typically employed in such studies.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., VEGFR-2, Pim-1)

  • Kinase substrate peptide

  • ATP

  • Test compound (this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve, starting from 1 mM. A "no inhibitor" control with DMSO only should also be prepared.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the specific kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the corresponding substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the biological context of the targeted kinases is crucial for interpreting selectivity data. The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially modulated by this compound and a typical experimental workflow for its evaluation.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival Indazole This compound Indazole->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and potential inhibition.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT3 STAT3 JAK->STAT3 Pim1 Pim-1 STAT3->Pim1 Transcription Bad Bad Pim1->Bad Phosphorylation (Inactivation) p27 p27 Pim1->p27 Phosphorylation (Degradation) Apoptosis Apoptosis Inhibition Bad->Apoptosis Proliferation Cell Proliferation p27->Proliferation Indazole This compound Indazole->Pim1 Inhibition

Caption: Pim-1 signaling pathway and potential inhibition.

Kinase_Inhibitor_Workflow Start Compound Synthesis (this compound) Primary_Assay Primary Kinase Assay (e.g., VEGFR-2, Pim-1) Start->Primary_Assay Selectivity_Screen Broad Kinase Panel Selectivity Screening Primary_Assay->Selectivity_Screen Potent Hits Cell_Assay Cell-Based Assays (Phosphorylation, Proliferation) Selectivity_Screen->Cell_Assay Selective Hits In_Vivo In Vivo Efficacy and Safety Studies Cell_Assay->In_Vivo Active Compounds End Lead Optimization In_Vivo->End

Caption: Experimental workflow for kinase inhibitor evaluation.

Cross-Validation of Biological Effects of 5-Thiophen-3-YL-1H-indazole Analogues in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, specific biological data for 5-Thiophen-3-YL-1H-indazole is not available in the public domain. This guide provides a comparative analysis of closely related structural analogues, specifically 5-(thiophen-2-yl)-1,3,4-thiadiazole and 5-(thiophen-2-yl)isoxazole derivatives, to offer insights into the potential biological activities of this class of compounds for researchers, scientists, and drug development professionals. The indazole and thiophene moieties are recognized as important pharmacophores in the development of novel therapeutic agents, particularly in oncology.[1][2]

In Vitro Cytotoxicity of 5-(Thiophen-2-yl) Analogue Derivatives

A series of novel 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines.[3][4][5] The results, presented in Table 1, highlight the cytotoxic potential of these compounds, with compound 20b showing the most promising activity.[3][4]

Similarly, a series of 5-(thiophen-2-yl)isoxazole derivatives were synthesized and tested against various cancer cell lines, including breast cancer (MCF-7), murine mammary carcinoma (4T1), and prostate cancer (PC-3).[6] The most potent compound from this series, TTI-6 , demonstrated significant and selective cytotoxicity against the MCF-7 cell line.[6]

Table 1: In Vitro Cytotoxicity (IC50, µM) of 5-(Thiophen-2-yl) Analogue Derivatives
CompoundCell LineIC50 (µM) ± SDReference DrugIC50 (µM) ± SD
Compound 20b HepG-24.37 ± 0.7Cisplatin5.2 ± 0.4
A-5498.03 ± 0.57.8 ± 0.6
TTI-6 MCF-71.91--
4T1---
PC-3---

Data for Compound 20b is from Gomha et al., 2018.[3][4] Data for Compound TTI-6 is from Al-Mokyna et al., 2023.[6]

Experimental Protocols

In Vitro Cytotoxicity Evaluation Using Viability Assay

The following protocol is based on the methodology described for the evaluation of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives.[1]

  • Cell Seeding: Cancer cell lines (HepG-2 and A-549) are seeded in 96-well microtiter plates.

  • Incubation: The plates are incubated at 37°C in a humidified incubator with 5% CO₂ for 48 hours.

  • Compound Treatment: Various concentrations of the test compounds are added to the wells. Control cells are incubated with and without the vehicle (DMSO). The final DMSO concentration should not exceed 0.1%.

  • Second Incubation: The cells are incubated with the compounds for an additional 24 hours.

  • Viability Determination: The viable cell yield is determined using a colorimetric method (e.g., MTT assay). The absorbance is measured with a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

Mandatory Visualizations

Proposed Signaling Pathway

Molecular docking studies on compound 20b suggest that its anticancer activity may be attributed to the inhibition of dihydrofolate reductase (DHFR).[3][4] DHFR is a crucial enzyme in the synthesis of purines and pyrimidines, which are essential for DNA replication and cell proliferation.

G cluster_0 Cell Proliferation Pathway cluster_1 Inhibition Dihydrofolate Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Purine_Synthesis Purine & Pyrimidine Synthesis Tetrahydrofolate->Purine_Synthesis DHFR->Tetrahydrofolate DNA_Replication DNA Replication Purine_Synthesis->DNA_Replication Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation Compound_20b Compound 20b (5-(Thiophen-2-yl) analogue) Compound_20b->DHFR Inhibition G cluster_workflow Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plates Start->Seed_Cells Incubate_1 Incubate (48 hours) Seed_Cells->Incubate_1 Add_Compound Add Test Compound (various concentrations) Incubate_1->Add_Compound Incubate_2 Incubate (24 hours) Add_Compound->Incubate_2 MTT_Assay Perform MTT Assay Incubate_2->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Comparative Efficacy Analysis: A Case Study on a Novel Thiophene-Containing Compound Against Standard-of-Care in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature and database searches for "5-Thiophen-3-YL-1H-indazole" did not yield any specific efficacy data or studies for this particular molecule. Consequently, a direct comparison with standard-of-care drugs is not feasible at this time.

To provide a relevant and illustrative guide for the research community, this report focuses on a structurally related compound, 5-aryl-3-thiophen-2-yl-1H-pyrazole (compound 8) , for which preclinical data in the context of hepatocellular carcinoma (HCC) is available.[1] This guide will compare the in vitro efficacy of this compound with established first-line treatments for unresectable HCC.

Introduction to the Analogue Compound and its Target

The analogue, a 5-aryl-3-thiophen-2-yl-1H-pyrazole derivative, has demonstrated potent inhibitory activity against Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[2][3][4][5] By inhibiting Hsp90, this compound disrupts multiple oncogenic signaling pathways simultaneously, making it a compelling candidate for cancer therapy.[3]

Current Standard-of-Care in Unresectable Hepatocellular Carcinoma

The treatment landscape for unresectable HCC has evolved significantly. For many years, the multikinase inhibitor Sorafenib was the standard of care.[6][7][8][9] More recently, combination therapies have demonstrated superior efficacy. The combination of Atezolizumab (an immune checkpoint inhibitor) and Bevacizumab (a VEGF inhibitor) is now a preferred first-line treatment, having shown improved overall survival compared to Sorafenib.[7][8][9] Lenvatinib, another multikinase inhibitor, is also a first-line option.[6][8] In 2025, the FDA also approved the combination of Nivolumab and Ipilimumab for the first-line treatment of unresectable or metastatic HCC.[10]

Quantitative Data Presentation

The following tables summarize the available efficacy data for the 5-aryl-3-thiophen-2-yl-1H-pyrazole analogue and the standard-of-care treatments for unresectable HCC. It is crucial to note that the data for the analogue is from in vitro preclinical studies and cannot be directly compared to the clinical trial outcomes of the approved drugs.

Table 1: In Vitro Efficacy of 5-aryl-3-thiophen-2-yl-1H-pyrazole (Compound 8) in Hepatocellular Carcinoma

CompoundCell LineAssay TypeEfficacy Metric (IC₅₀)Source
5-aryl-3-thiophen-2-yl-1H-pyrazole (Compound 8)HepG2 (HCC)Antiproliferative Assay0.083 µM[1]
5-aryl-3-thiophen-2-yl-1H-pyrazole (Compound 8)-Hsp90 Inhibition Assay2.67 µM[1]

Table 2: Clinical Efficacy of Standard-of-Care Drugs in First-Line Treatment of Unresectable Hepatocellular Carcinoma

TreatmentPhase III TrialMedian Overall Survival (mOS)Median Progression-Free Survival (mPFS)
Atezolizumab + BevacizumabIMbrave15019.2 months6.8 months
SorafenibIMbrave150 (comparator arm)13.4 months4.3 months
LenvatinibREFLECT13.6 months7.4 months
SorafenibREFLECT (comparator arm)12.3 months3.7 months

Experimental Protocols

In Vitro Antiproliferative Assay for 5-aryl-3-thiophen-2-yl-1H-pyrazole (Compound 8)
  • Cell Line: Human hepatocellular carcinoma cell line (HepG2).

  • Methodology: The antiproliferative activity was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • HepG2 cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were then treated with various concentrations of the test compound (Compound 8) and incubated for a specified period (e.g., 48 or 72 hours).

    • Following incubation, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The half-maximal inhibitory concentration (IC₅₀) was calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Hsp90 Inhibition Assay
  • Methodology: The direct inhibitory effect of Compound 8 on Hsp90 was determined using an in vitro Hsp90 inhibition assay.

    • Recombinant human Hsp90 protein was incubated with the test compound at various concentrations in an assay buffer.

    • The ATPase activity of Hsp90 was initiated by the addition of ATP.

    • The amount of ADP produced, which is proportional to the Hsp90 ATPase activity, was measured using a coupled-enzyme reaction that results in a detectable signal (e.g., colorimetric or fluorescent).

    • The IC₅₀ value was determined by plotting the percentage of Hsp90 inhibition against the compound concentration.[1]

Mandatory Visualizations

Signaling Pathway Diagram

Hsp90_Inhibition_Pathway cluster_stress Cellular Stress cluster_hsp90_cycle Hsp90 Chaperone Cycle cluster_client_proteins Client Proteins cluster_cellular_response Cellular Response Stress Stress Hsp90_inactive Hsp90 (ADP-bound) Inactive Hsp90_active Hsp90 (ATP-bound) Active Hsp90_inactive->Hsp90_active ATP binding Hsp90_active->Hsp90_inactive ATP hydrolysis Client_folded Folded/Stable Client Proteins Hsp90_active->Client_folded Folding & Stabilization Degradation Ubiquitin-Proteasome Degradation Hsp90_active->Degradation Inhibition leads to client degradation ATP ATP ADP ADP Co-chaperones Co-chaperones Co-chaperones->Hsp90_active Client_unfolded Unfolded/Misfolded Client Proteins (e.g., Akt, c-Met, EGFR) Client_unfolded->Hsp90_active Client_unfolded->Degradation Proliferation Proliferation Client_folded->Proliferation Survival Survival Client_folded->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibition Thiophen_pyrazole 5-aryl-3-thiophen-2-yl-1H-pyrazole Thiophen_pyrazole->Hsp90_active Inhibition

Caption: Hsp90 Inhibition by 5-aryl-3-thiophen-2-yl-1H-pyrazole.

Experimental Workflow Diagram

experimental_workflow Start Start: Compound Synthesis Screening Antiproliferative Screening (MTT Assay on HepG2 cells) Start->Screening Selection Identify Most Potent Compound (Compound 8) Screening->Selection MOA_Study Mechanism of Action Study (Hsp90 Inhibition Assay) Selection->MOA_Study IC₅₀ < Threshold Downstream_Effects Analysis of Downstream Effects (e.g., Client Protein Levels, Apoptosis) MOA_Study->Downstream_Effects End End: Lead Compound Identified Downstream_Effects->End

Caption: Preclinical evaluation workflow for a novel anticancer compound.

References

head-to-head comparison of different synthetic routes to 5-Thiophen-3-YL-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-heteroaryl-1H-indazoles is a critical step in the development of various therapeutic agents. Among these, 5-(Thiophen-3-yl)-1H-indazole is a scaffold of significant interest. This guide provides a head-to-head comparison of the most promising synthetic routes to this target molecule, focusing on palladium-catalyzed cross-coupling reactions. While specific experimental data for the direct synthesis of 5-(thiophen-3-yl)-1H-indazole is limited in publicly available literature, this comparison is built upon established protocols for analogous structures, particularly the closely related 5-(thiophen-2-yl)-1H-indazole.

The primary methods for constructing the C-C bond between the indazole and thiophene rings are the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. Each of these methods offers distinct advantages and disadvantages in terms of reagent availability and toxicity, reaction conditions, and functional group tolerance.

At a Glance: Comparison of Synthetic Routes

FeatureSuzuki-Miyaura CouplingStille Coupling
Key Reagents 5-Bromo-1H-indazole, Thiophene-3-boronic acid5-Iodo-1H-indazole, 3-(Tributylstannyl)thiophene
Catalyst Palladium complex (e.g., Pd(dppf)Cl₂)Palladium complex (e.g., Pd(PPh₃)₄)
Advantages Low toxicity of boron reagents, commercially available reagents, well-established protocols.[1]Generally high yields, tolerant of a wide range of functional groups.
Disadvantages Boronic acids can be unstable, may require a base which can affect sensitive functional groups.[1]High toxicity of organotin reagents and byproducts, difficult removal of tin byproducts.[1]
Typical Yield Moderate to good (based on analogous reactions).[2]Good to excellent (based on general comparisons).[3]

Synthetic Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. This route involves the reaction of a halo-indazole, typically 5-bromo-1H-indazole, with a thiopheneboronic acid in the presence of a palladium catalyst and a base.[2]

Suzuki_Miyaura_Coupling Indazole 5-Bromo-1H-indazole Catalyst Pd(dppf)Cl₂ K₂CO₃, DME, 80°C Indazole->Catalyst BoronicAcid Thiophene-3-boronic acid BoronicAcid->Catalyst Product 5-(Thiophen-3-yl)-1H-indazole Catalyst->Product Suzuki Coupling

Suzuki-Miyaura coupling of 5-bromo-1H-indazole.

Experimental Protocol (Adapted from a similar synthesis[2])

To a solution of 5-bromo-1H-indazole (1.0 mmol) and thiophene-3-boronic acid (1.2 mmol) in dimethoxyethane (DME, 10 mL) is added [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol) and a 2M aqueous solution of potassium carbonate (K₂CO₃, 2.0 mmol). The mixture is degassed and heated at 80 °C under an inert atmosphere for 2-4 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthetic Route 2: Stille Coupling

The Stille coupling offers an alternative approach, reacting a halo-indazole with an organotin reagent, such as 3-(tributylstannyl)thiophene. This method is often praised for its high yields and excellent functional group tolerance, though the toxicity of the tin reagents is a significant drawback.[1]

Stille_Coupling Indazole 5-Iodo-1H-indazole Catalyst Pd(PPh₃)₄ Toluene, 110°C Indazole->Catalyst Stannane 3-(Tributylstannyl)thiophene Stannane->Catalyst Product 5-(Thiophen-3-yl)-1H-indazole Catalyst->Product Stille Coupling

Stille coupling of 5-iodo-1H-indazole.

Experimental Protocol (General Procedure[4])

In a flame-dried flask under an inert atmosphere, 5-iodo-1H-indazole (1.0 mmol), 3-(tributylstannyl)thiophene (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) are dissolved in anhydrous toluene (10 mL). The reaction mixture is heated to 110 °C and stirred for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product. Special care must be taken to handle and dispose of the toxic organotin byproducts.

Head-to-Head Performance and Considerations

ParameterSuzuki-Miyaura CouplingStille Coupling
Reagent Toxicity Boronic acids and their byproducts are generally considered to have low toxicity.[1]Organotin reagents and byproducts are highly toxic and require careful handling and disposal.[1]
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃), which may not be suitable for base-sensitive substrates.[2]Typically proceeds under neutral conditions, offering broader functional group compatibility in this regard.
Byproduct Removal Boron-containing byproducts are often water-soluble and can be easily removed by aqueous workup.[1]Tin byproducts can be difficult to separate from the desired product, often requiring specialized purification techniques.[1]
Yield & Reliability Yields can be variable depending on the stability of the boronic acid. Protodeboronation can be a significant side reaction.[2]Often provides higher and more consistent yields, especially for complex substrates.

Conclusion

For the synthesis of 5-(Thiophen-3-yl)-1H-indazole, the Suzuki-Miyaura coupling represents a more practical and environmentally benign approach due to the low toxicity of the boron-based reagents and the straightforward purification of the product. While the Stille coupling may offer higher yields in certain cases, the significant toxicity and purification challenges associated with organotin compounds make it a less desirable option for many applications, particularly in a drug development setting where safety and scalability are paramount. The choice of method will ultimately depend on the specific requirements of the synthesis, including the scale, the presence of sensitive functional groups, and the available resources for handling toxic reagents and byproducts. Further optimization of the Suzuki-Miyaura coupling conditions for this specific substrate combination is recommended to maximize yield and efficiency.

References

Validating Cellular Target Engagement of 5-Thiophen-3-YL-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a small molecule engages its intended target within the complex cellular environment is a cornerstone of preclinical development. This guide provides a comparative framework for validating the cellular target engagement of 5-Thiophen-3-YL-1H-indazole.

While there is no direct publicly available data on the specific molecular target of this compound, its structural motifs—an indazole core and a thiophene ring—are prevalent in compounds known to target protein kinases. Based on this, we will proceed with the plausible hypothesis that this compound is a kinase inhibitor. For the purpose of this illustrative guide, we will consider its putative target to be the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that is a key mediator of angiogenesis and a common target for indazole- and thiophene-containing drugs.

This guide will compare the hypothetical target engagement of this compound against its putative target, VEGFR-2, with that of Sunitinib, a well-characterized, FDA-approved multi-kinase inhibitor known to target VEGFR-2.[1][2]

Understanding the Putative Target: VEGFR-2 Signaling

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[3] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5] This phosphorylation cascade creates docking sites for downstream signaling proteins, activating pathways such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[6][7] Small molecule inhibitors targeting the ATP-binding pocket of the VEGFR-2 kinase domain can block these downstream effects.[3]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Dimerized & Activated) PLCg PLCγ P_VEGFR2->PLCg Activates PI3K PI3K P_VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Survival Cell Survival Akt->Survival Inhibitor This compound or Sunitinib Inhibitor->P_VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and the point of inhibition. (Within 100 characters)

Comparative Analysis of Target Engagement

To validate and compare the cellular target engagement of this compound and Sunitinib, two primary methods are proposed: the Cellular Thermal Shift Assay (CETSA) and an In-Cell Kinase Assay measuring VEGFR-2 phosphorylation.

Quantitative Data Comparison

The following table summarizes hypothetical, yet plausible, data for this compound alongside publicly available data for Sunitinib. This allows for a direct comparison of their potency in a cellular context.

CompoundPutative TargetAssay TypeIC50 (nM)Cell LineReference
This compound VEGFR-2In-Cell Phosphorylation Assay50 (Hypothetical)HUVECN/A
This compound VEGFR-2Cellular Thermal Shift Assay (EC50)250 (Hypothetical)HUVECN/A
Sunitinib VEGFR-2Cell-free assay80N/A[8]
Sunitinib VEGFR-2In-Cell Phosphorylation Assay10-100HUVEC[9]

Experimental Protocols & Workflows

Detailed methodologies for the key experiments are provided below. These protocols are designed to be robust and are widely used in the field of drug discovery for validating kinase inhibitor target engagement.

Experimental_Workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_phos In-Cell Phosphorylation Assay cetsa1 Treat cells with This compound or Sunitinib cetsa2 Heat cells across a temperature gradient cetsa1->cetsa2 cetsa3 Lyse cells and separate soluble/insoluble fractions cetsa2->cetsa3 cetsa4 Quantify soluble VEGFR-2 (Western Blot / ELISA) cetsa3->cetsa4 cetsa5 Generate melting curves and determine ΔTm cetsa4->cetsa5 phos1 Starve cells, then treat with This compound or Sunitinib phos2 Stimulate with VEGF-A phos1->phos2 phos3 Lyse cells and collect protein phos2->phos3 phos4 Quantify p-VEGFR-2 (Y1175) and total VEGFR-2 (Western Blot) phos3->phos4 phos5 Determine dose-dependent inhibition (IC50) phos4->phos5

Caption: Experimental workflows for target engagement validation. (Within 100 characters)
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in a cellular environment.[10][11] The principle is that ligand binding increases the thermal stability of the target protein, resulting in a higher melting temperature.[12]

Protocol:

  • Cell Culture and Treatment: Culture Human Umbilical Vein Endothelial Cells (HUVECs) or a VEGFR-2 overexpressing cell line to ~80-90% confluency. Treat the cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound or Sunitinib for 1 hour at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the samples across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze the amount of soluble VEGFR-2 by Western blotting using a specific anti-VEGFR-2 antibody. A housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble VEGFR-2 against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve (ΔTm) to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[8][13]

In-Cell VEGFR-2 Phosphorylation Assay

This assay directly measures the inhibition of VEGFR-2 autophosphorylation, a key step in the activation of its signaling cascade. A reduction in phosphorylated VEGFR-2 (p-VEGFR-2) upon inhibitor treatment is a direct indicator of target engagement.

Protocol:

  • Cell Culture and Starvation: Culture HUVECs in 6-well plates until they reach ~90% confluency. Starve the cells in a serum-free basal medium for 4-6 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-treat the starved cells with a dose range of this compound or Sunitinib (e.g., 1 nM to 10 µM) or vehicle control for 1-2 hours.

  • VEGF-A Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash once with ice-cold PBS. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated VEGFR-2 at tyrosine 1175 (p-VEGFR-2 Y1175). Subsequently, strip the membrane and re-probe with an antibody for total VEGFR-2 to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for p-VEGFR-2 and total VEGFR-2. Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal for each sample. Plot the normalized p-VEGFR-2 levels against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[14]

By employing these methodologies, researchers can rigorously validate the cellular target engagement of this compound against its putative target, VEGFR-2, and objectively compare its performance to established inhibitors like Sunitinib. This systematic approach is crucial for advancing novel compounds through the drug discovery pipeline.

References

Independent Verification of 5-Thiophen-3-YL-1H-indazole: A Comparative Analysis of Bioactive Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential biological properties of 5-Thiophen-3-YL-1H-indazole against related indazole derivatives. Due to the limited publicly available data on this compound, this guide utilizes experimental data from structurally similar compounds, including its regioisomer 5-Thiophen-2-yl-1H-indazole, to infer potential activities and provide a framework for future independent verification.

The indazole scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The fusion of a pyrazole ring with a benzene ring creates a versatile platform for drug design, and the introduction of various substituents can significantly modulate the biological activity.[2][3] The subject of this guide, this compound, which incorporates a thiophene ring at the 5-position of the indazole core, is a novel compound with potential for therapeutic applications. Thiophene-containing compounds themselves are known to possess diverse biological activities.[4][5]

This guide presents a comparative analysis of the potential anticancer and anti-inflammatory properties of this compound by examining the reported activities of analogous compounds. Detailed experimental protocols for key biological assays are also provided to facilitate independent verification and further research.

Comparative Analysis of Anticancer and Anti-inflammatory Activities

Table 1: In Vitro Anticancer Activity of Indazole Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
6o (an indazole derivative)K562 (Chronic Myeloid Leukemia)MTT5.15[6]
2f (an indazole derivative)4T1 (Breast Cancer)MTT0.23 - 1.15[7][8]
5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole (82a)KMS-12 BM (Multiple Myeloma)Cellular Assay1.4[9]
6-(3-methoxyphenyl)-1H-indazol-3-amine (99)-Cellular Proliferation0.0405[9]
3-(indol-5-yl)-indazole derivative (81)--0.53[1]

Table 2: In Vitro Anti-inflammatory Activity of Indazole Derivatives

Compound/DerivativeTarget/AssayIC50 (µM)Reference
5-aminoindazoleCyclooxygenase-2 (COX-2)12.32[10]
IndazoleCyclooxygenase-2 (COX-2)23.42[10]
6-nitroindazoleCyclooxygenase-2 (COX-2)19.22[10]
3-(indol-5-yl)-indazole derivative (81)TNF-α0.89[1]

Experimental Protocols

To facilitate the independent verification of the properties of this compound, detailed protocols for standard in vitro and in vivo assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

  • Cells to be tested

  • 96-well microplate[11]

  • MTT solution (0.5 mg/ml in PBS)[11]

  • Solubilization solution (e.g., DMSO)[11]

  • Microplate reader[13]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[11][13]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After the incubation period, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[10][14]

Materials:

  • Wistar rats or mice[15]

  • Carrageenan solution (1% in saline)[14]

  • Test compound and vehicle

  • Plethysmometer[14]

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.[16]

  • Compound Administration: Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally) at a specific time before carrageenan injection.[10]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[10]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10][14]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are crucial for determining the specific molecular targets of a compound. A variety of assay formats are available, including luminescence-based assays that measure ATP consumption.[17][18]

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compound

  • Assay buffer

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[17]

  • 384-well assay plates[17]

  • Luminescence plate reader[17]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.[17]

  • Assay Plate Preparation: Add the diluted compounds and controls (vehicle and positive control inhibitor) to the wells of a 384-well plate.[17]

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase and substrate in the assay buffer. Add the mixture to the wells containing the compounds.[17]

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.[19]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[17]

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the ATP detection reagent, which generates a luminescent signal.[17]

  • Data Acquisition and Analysis: Measure the luminescence intensity using a plate reader and calculate the percent inhibition of kinase activity to determine the IC50 value.[17]

Visualizations

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_MTT_Assay A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H Experimental_Workflow_Carrageenan_Assay A Administer Test Compound to Rats B Inject Carrageenan into Paw A->B C Measure Paw Volume at Intervals B->C D Calculate % Inhibition of Edema C->D Kinase_Inhibition_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Transcription Gene Transcription (Proliferation, Inflammation) Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase Inhibition

References

Safety Operating Guide

Proper Disposal of 5-Thiophen-3-YL-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 5-Thiophen-3-YL-1H-indazole based on its Safety Data Sheet (SDS) and general laboratory safety principles. This compound is intended for research and development purposes and should be handled by trained professionals.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

The proper disposal of this compound is crucial for ensuring laboratory safety, protecting human health, and preventing environmental contamination.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the available Safety Data Sheet, this compound is classified as a hazardous substance.[1] It is imperative to handle this chemical with appropriate caution and to use the correct Personal Protective Equipment (PPE) at all times.

Summary of Hazards:

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation.[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[1]
Short-term (acute) aquatic hazard (Category 1)H410: Very toxic to aquatic life with long lasting effects.[1]
Long-term (chronic) aquatic hazard (Category 1)H410: Very toxic to aquatic life with long lasting effects.[1]

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles.To prevent eye contact and serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.To prevent skin contact and irritation.[1]
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use only in a well-ventilated area. Avoid breathing dust.[1]To prevent respiratory tract irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[1] On-site treatment or drain disposal are not suitable options. The compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.

Experimental Protocol for Waste Segregation and Collection:

  • Designate a Waste Container:

    • Use a clearly labeled, dedicated waste container for "Hazardous Solid Chemical Waste."

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[2]

    • Ensure the container is in good condition, free from leaks or cracks.[2]

  • Collect Waste:

    • Collect waste this compound in its solid form.

    • Also, collect any materials contaminated with the compound, such as weighing paper, contaminated gloves, or absorbent materials used for spill cleanup, in the same container.

    • Do Not Mix: Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[3]

  • Label the Container:

    • The container must be labeled with the words "Hazardous Waste" as soon as the first particle of waste is added.[3][4]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations.[2]

      • The accumulation start date (the date waste is first added).[3][4]

      • An indication of the hazards (e.g., "Irritant," "Environmental Hazard").[3]

      • The generator's name and contact information.[5]

  • Store the Waste Container:

    • Keep the waste container tightly closed except when adding waste.[2]

    • Store the labeled hazardous waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA).[6]

    • The storage area should be away from general laboratory traffic and incompatible materials.[7]

    • Use secondary containment (e.g., a larger bin or tray) to prevent spills from reaching the environment.[7]

  • Arrange for Disposal:

    • Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[6]

    • Do not transport the hazardous waste yourself. Trained EHS personnel will handle the collection and final disposal.[8]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect: Carefully sweep or scoop the spilled material and absorbent into the designated hazardous waste container.

  • Clean: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For personal exposure, follow these first-aid measures:

  • If Inhaled: Move to fresh air.[1]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

  • In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses.[1]

  • If Swallowed: Rinse mouth. Get medical help.[5]

Disposal Workflow Diagram

G Workflow for the Proper Disposal of this compound A Step 1: Identify & Segregate Treat as Hazardous Solid Waste. Collect in a dedicated, compatible container. B Step 2: Wear Appropriate PPE - Chemical-resistant gloves - Safety goggles - Lab coat A->B Before Handling C Step 3: Label Waste Container - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date - Hazard Information B->C During Collection D Step 4: Secure Storage - Keep container closed. - Store in designated Satellite Accumulation Area. - Use secondary containment. C->D After Labeling E Step 5: Arrange for Pickup Contact Environmental Health & Safety (EHS) for professional disposal. D->E When Ready for Disposal F Final Disposal (Approved Waste Disposal Plant) E->F EHS Responsibility

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Thiophen-3-YL-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 5-Thiophen-3-YL-1H-indazole. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Immediate Safety and Handling Precautions

Before working with this compound, a thorough risk assessment should be conducted. Based on the safety data for the structurally similar compound 5-Thiophen-2-yl-1H-indazole, this chemical should be handled with caution as it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound is outlined in the table below. This includes a lab coat, protective eyewear, and appropriate gloves.[2][3]

OperationRecommended Personal Protective Equipment (PPE)
Weighing and preparing solutions Lab coat, safety goggles with side shields, nitrile gloves, and a properly fitted respirator if not handled in a fume hood.[4][5][6]
Conducting reactions Fire-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[4][6]
Handling solid compound Lab coat, safety glasses with side shields, and nitrile gloves.[2][4]
Cleaning spills Chemical-resistant coveralls, chemical splash goggles, heavy-duty gloves, and a respirator if the substance is dusty or volatile.[7]

Experimental Protocols

Handling and Storage

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[8]

  • Personal Hygiene : Wash hands and face thoroughly after handling the compound.[1] Contaminated clothing should be removed immediately and washed before reuse.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9][10]

  • Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]

Disposal Plan

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Waste Segregation : Collect all solid waste and contaminated materials in a designated, clearly labeled hazardous waste container.[8] Do not mix with other waste streams.

  • Disposal : Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[8] Do not dispose of this chemical down the drain or in regular trash.[8] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, requiring specialized disposal methods.[8]

Emergency Procedures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.

  • Skin Contact : In case of contact, immediately wash skin with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.

  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[10]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]

  • Spills : For minor spills, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a suitable container for disposal.[7] For major spills, evacuate the area and contact the environmental health and safety office.[7][11]

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE (Lab Coat, Goggles, Gloves) A->B C Handle in a Fume Hood B->C D Weigh and Prepare Solutions C->D E Conduct Experiment D->E F Segregate Waste in Labeled Container E->F G Decontaminate Work Area F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I J Arrange for Professional Hazardous Waste Disposal I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.